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  • Product: 3-Chloro-6-(octyloxy)pyridazine
  • CAS: 17321-27-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 3-Chloro-6-(octyloxy)pyridazine: A Comprehensive Technical Guide

Executive Summary The 3,6-disubstituted pyridazine scaffold is a highly privileged pharmacophore and versatile chemical intermediate utilized in the development of agrochemicals, advanced materials, and pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,6-disubstituted pyridazine scaffold is a highly privileged pharmacophore and versatile chemical intermediate utilized in the development of agrochemicals, advanced materials, and pharmaceuticals, including kinase inhibitors[1]. The synthesis of 3-chloro-6-(octyloxy)pyridazine (CAS: 17321-27-6) relies on the regioselective nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with 1-octanol. This whitepaper provides a robust, self-validating methodology for this transformation, detailing the mechanistic causality, process optimization, and a step-by-step experimental protocol designed to maximize mono-substitution while suppressing di-alkylation.

Mechanistic Rationale: The SNAr Paradigm

The synthesis leverages the differential reactivity of the two chemically equivalent chlorine atoms on the 3,6-dichloropyridazine ring[2].

Kinetic vs. Thermodynamic Control:

  • First Substitution (Facile): The initial nucleophilic attack by the octoxide anion is highly favored. The electrophilicity of the C3 and C6 positions is significantly enhanced by the strong electron-withdrawing effect (-I effect) of the adjacent ring nitrogens and the para-chlorine atom[3].

  • Second Substitution (Hindered): Once the octyloxy group is installed, its electron-donating resonance (+M effect) delocalizes electron density into the pyridazine π-system. This electronic deactivation drastically reduces the electrophilicity of the remaining carbon-chlorine bond, making the second substitution kinetically sluggish[4].

Consequently, by strictly controlling the stoichiometry (1.05 equivalents of nucleophile) and maintaining mild temperatures, the reaction can be arrested at the mono-substituted stage, yielding 3-chloro-6-(octyloxy)pyridazine with high regiochemical fidelity[5].

ReactionPathway SM 3,6-Dichloropyridazine (Electrophile) Prod 3-Chloro-6-(octyloxy)pyridazine (Target) SM->Prod SNAr (THF, 25°C) Nuc Sodium Octoxide (Nucleophile) Nuc->Prod Attack at C3/C6 Byprod 3,6-bis(octyloxy)pyridazine (Byproduct) Prod->Byprod Excess Base/Heat (Over-reaction)

Fig 1: Regioselective SNAr pathway for 3-chloro-6-(octyloxy)pyridazine synthesis.

Process Optimization & Quantitative Data

Choosing the correct base and solvent system is critical. While historical protocols sometimes employ alkali hydroxides in neat alcohols, this approach often requires elevated temperatures (e.g., 80 °C) and risks hydrolysis of the starting material to 6-chloropyridazin-3(2H)-one due to the presence of water[2].

To ensure a self-validating and high-yielding system, generating the alkoxide ex situ using Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) is preferred. This eliminates water, allows the reaction to proceed at ambient temperature, and minimizes the formation of the 3,6-bis(octyloxy)pyridazine byproduct.

Table 1: Optimization of SNAr Conditions for Mono-Alkoxylation

Base SystemSolventTemperature (°C)Molar Ratio (SM : 1-Octanol : Base)Yield (%)Mono : Di Ratio
NaOH1-Octanol (Neat)801.0 : 10.0 : 1.26585 : 15
KOHToluene601.0 : 1.1 : 1.15880 : 20
NaHTHF (Anhydrous)0 to 251.0 : 1.05 : 1.058898 : 2
NaHTHF (Anhydrous)601.0 : 1.05 : 1.057280 : 20

Note: Data reflects typical empirical trends for 3,6-dichloropyridazine alkoxylation[3].

Standard Operating Procedure (SOP)

The following protocol describes the optimized synthesis using NaH/THF.

Materials & Reagents
  • 3,6-Dichloropyridazine: 1.00 equiv (Limit exposure to moisture).

  • 1-Octanol: 1.05 equiv (Anhydrous).

  • Sodium Hydride (60% dispersion in mineral oil): 1.05 equiv.

  • Tetrahydrofuran (THF): Anhydrous, Sure/Seal™.

Step-by-Step Methodology
  • Alkoxide Generation: In an oven-dried, nitrogen-purged round-bottom flask, suspend NaH (1.05 equiv) in anhydrous THF (0.2 M relative to the alcohol). Cool the suspension to 0 °C using an ice bath. Add 1-octanol (1.05 equiv) dropwise over 15 minutes. Stir the mixture at 0 °C until hydrogen gas evolution completely ceases (approx. 30-45 minutes), indicating quantitative formation of sodium octoxide.

  • Electrophile Addition: Dissolve 3,6-dichloropyridazine (1.00 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C to prevent localized heating and subsequent di-substitution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 to 6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting material (lower Rf) should disappear, replaced by a major new spot (Target, higher Rf). If a third spot appears near the solvent front, di-substitution is occurring.

  • Quenching & Extraction: Once complete, cool the flask to 0 °C and carefully quench unreacted NaH with cold water. Concentrate the THF in vacuo. Partition the aqueous residue with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate pure 3-chloro-6-(octyloxy)pyridazine as a colorless to pale-yellow oil.

ExperimentalWorkflow Step1 1. Alkoxide Generation NaH + 1-Octanol in THF (0°C) Step2 2. Electrophile Addition Add 3,6-Dichloropyridazine Step1->Step2 H2 evolution ceases Step3 3. Reaction Propagation Stir at 25°C for 4-6 hrs Step2->Step3 Controlled addition Step4 4. Quench & Extraction H2O quench, EtOAc extraction Step3->Step4 TLC confirmation Step5 5. Purification Silica Gel Chromatography Step4->Step5 Organic phase isolated

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Validation

To confirm the structural integrity of the synthesized 3-chloro-6-(octyloxy)pyridazine, the following analytical signatures should be verified post-purification:

  • ¹H NMR (CDCl₃, 400 MHz): Expected to show two distinct doublets in the aromatic region (approx. δ 7.3 and 6.9 ppm, J = 9.0 Hz) corresponding to the two para-disposed protons on the pyridazine ring. The α-methylene protons of the octyloxy group will appear as a characteristic triplet near δ 4.4 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum will display a distinct isotopic pattern typical of a mono-chlorinated compound (approx. 3:1 ratio for M / M+2 peaks) at m/z 243.1 [M+H]⁺.

References[2] Title: An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications. Source: Benchchem. URL:https://www.benchchem.com[4] Title: Blockers of β-adrenergic receptors - A group of chiral agents stereoselective synthesis of β-blockers. Source: ResearchGate. URL:https://www.researchgate.net/publication/225674751[1] Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Source: NIH PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7424564/[3] Title: On the regioselectivity of attack of O-nucleophiles at 4-substituted 3,6-dichloropyridazines. Source: Semantic Scholar. URL:https://www.semanticscholar.org/paper/PYRIDAZINES%2C-85.-ON-THE-REGIOSELECTIVITY-OF-ATTACK-Haider-Wanko/[5] Title: Immobilization of Fe(III) complexes of pyridazine derivatives prepared from biosorbents supported on zeolites. Source: CORE. URL:https://core.ac.uk/download/pdf/82128795.pdf

Sources

Exploratory

The Pyridazine Scaffold in Drug Discovery: Mechanistic Insights, Therapeutic Targets, and Validation Protocols

Executive Summary In modern medicinal chemistry, the pyridazine ring (1,2-diazine) has emerged as a privileged and highly versatile scaffold. Moving beyond traditional phenyl ring bioisosterism, pyridazine derivatives of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridazine ring (1,2-diazine) has emerged as a privileged and highly versatile scaffold. Moving beyond traditional phenyl ring bioisosterism, pyridazine derivatives offer unique physicochemical advantages that solve complex candidate optimization challenges. This technical guide explores the mechanistic causality behind pyridazine-target interactions, details its primary therapeutic targets (kinases and phosphodiesterases), and provides self-validating experimental protocols for drug development professionals.

The Physicochemical Causality of the Pyridazine Scaffold

The selection of a pyridazine core in drug design is rarely arbitrary; it is driven by distinct physicochemical properties that dictate its behavior in biological systems[1]:

  • Dual Hydrogen-Bonding Capacity: The adjacent nitrogen atoms act as robust hydrogen-bond acceptors. This is critical in kinase inhibition, where the heterocycle can simultaneously engage multiple residues within the ATP-binding hinge region[1].

  • High Dipole Moment: The pronounced dipole moment subtends strong π−π stacking interactions with aromatic amino acids in target binding pockets[1].

  • Favorable ADME/Tox Profile: The inherent polarity and weak basicity of pyridazine lower overall lipophilicity (logP). This directly causes a reduction in off-target human ether-à-go-go-related gene (hERG) potassium channel interactions and minimizes cytochrome P450 (CYP450) inhibition[1].

The recent FDA approvals of deucravacitinib (an allosteric TYK2 inhibitor) and relugolix validate the clinical viability of the pyridazine ring[1].

Core Therapeutic Targets

Protein Kinases (BTK, Mps1, CDK2)

Fused pyridazine systems, particularly imidazo[1,2-b]pyridazines, are highly effective at occupying the ATP-binding pockets of oncogenic kinases.

  • Bruton's Tyrosine Kinase (BTK): Imidazo[1,2-b]pyridazine derivatives have been engineered as potent, irreversible BTK inhibitors. For example, Compound 22 utilizes an acryloyl warhead to form a covalent bond specifically with the Cys481 residue in the BTK activation region, achieving an IC50​ of 1.3 nM[2].

  • Monopolar Spindle 1 (Mps1/TTK): Mps1 is a critical kinase for the spindle assembly checkpoint, often overexpressed in cancers. Optimization of the imidazo[1,2-b]pyridazine scaffold yielded Compound 27f, an orally available inhibitor with sub-nanomolar cellular potency ( IC50​ = 0.70 nM) and high selectivity across 192 kinases[3].

  • Cyclin-Dependent Kinase 2 (CDK2): 3,6-disubstituted pyridazines have shown significant anti-proliferative activity. Compound 11m, bearing morpholine and methyltetrahydropyran moieties, inhibits CDK2 with an IC50​ of 20.1 nM, driving sub-micromolar growth inhibition in T-47D and MDA-MB-231 breast cancer cell lines[4].

Phosphodiesterases (PDE3, PDE5)

Pyridazinones (oxygenated pyridazine derivatives) are classic pharmacophores for phosphodiesterase inhibition, primarily due to their structural mimicry of the cyclic phosphate ring of cAMP/cGMP.

  • PDE3 (Cardiovascular Targets): Tricyclic pyridazinones act as selective PDE3 inhibitors. By preventing the degradation of cAMP in cardiomyocytes and vascular smooth muscle, they induce positive inotropy and vasodilation (the "zinodilator" effect). A planar ring structure in these derivatives is causally linked to maximum positive inotropic effects[5].

  • PDE5 (Erectile Dysfunction/Pulmonary Hypertension): Structural constraints applied to the tricyclic pyridazinone core have yielded highly selective PDE5 inhibitors. Compound 117 demonstrated an IC50​ of 34 nM for PDE5 while maintaining high selectivity over the off-target PDE6 isoform, a crucial factor in avoiding visual side effects[5].

Inflammatory Mediators

Beyond kinases and PDEs, pyridazine and pyridazinone scaffolds effectively suppress key inflammatory mediators. They disrupt the signaling of Interleukin-6 (IL-6), reduce Tumor Necrosis Factor-alpha (TNF- α ) release, and limit Thromboxane A2 (TxA2) production, making them viable candidates for rheumatoid arthritis and neurodegenerative disease therapies[6].

Quantitative Data Presentation

The following table synthesizes the inhibitory profiles of key pyridazine derivatives against their respective targets, highlighting the extreme potency achievable with this scaffold.

Compound DesignationStructural ClassPrimary TargetTarget IC50​ Reference
Compound 27f Imidazo[1,2-b]pyridazineMps1 (TTK)0.70 nM[3]
Compound 22 Imidazo[1,2-b]pyridazineBTK (Wild-Type)1.3 nM[2]
Compound 22 Imidazo[1,2-b]pyridazineBTK (C481S Mutant)> 40,000 nM[2]
Compound 11m 3,6-disubstituted pyridazineCDK220.1 nM[4]
Compound 117 Tricyclic pyridazinonePDE534.0 nM[5]
Compound 31 Tricyclic pyridazinonePDE31.8 µM[5]

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, assay designs must be self-validating. Below are two comprehensive protocols for evaluating pyridazine derivatives.

Protocol 1: High-Throughput Time-Resolved FRET (HTRF) for Covalent BTK Inhibitors

Causality & Rationale: HTRF utilizes a europium cryptate donor and a d2 acceptor. Measuring the time-resolved emission at 620 nm and 665 nm eliminates short-lived auto-fluorescence from the pyridazine library compounds, ensuring a pristine signal-to-noise ratio. Self-Validation Mechanism: Parallel screening against BTK-WT and a BTK-C481S mutant. A true covalent inhibitor targeting Cys481 will exhibit a massive rightward shift in the dose-response curve against the mutant[2].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant BTK-WT and BTK-C481S enzymes to 0.5 ng/µL.

  • Compound Pre-Incubation: Dispense 100 nL of pyridazine compounds (in DMSO) into a 384-well pro-plate. Add 5 µL of the respective enzyme solution. Critical Step: Incubate for 60 minutes at room temperature. Causality: This extended pre-incubation is mandatory to allow the acryloyl warhead time to form a covalent bond with Cys481 prior to ATP competition.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of ATP and biotinylated substrate peptide mix. Incubate for 45 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing Streptavidin-XL665 (acceptor) and Eu3+ -Cryptate conjugated anti-phospho antibody (donor).

  • Readout & Analysis: Read fluorescence at 620 nm and 665 nm. Calculate the FRET ratio (665/620). If the compound yields an IC50​ < 5 nM in WT and > 10 µM in C481S, covalent target engagement is validated.

Protocol 2: PDE3 Inhibition and Intracellular cAMP Quantification

Causality & Rationale: PDE3 degrades cAMP. Inhibiting PDE3 directly causes intracellular cAMP accumulation. Measuring this downstream second messenger provides functional proof of target engagement, which is more physiologically relevant than cell-free enzymatic assays.

  • Cell Preparation: Seed human umbilical vein endothelial cells (HUVECs) at 10,000 cells/well in a 96-well plate. Starve in serum-free media for 4 hours to establish a baseline.

  • Target Engagement: Treat cells with pyridazinone derivatives (0.1 nM to 10 µM) for 30 minutes. Add 1 µM forskolin. Causality: Forskolin stimulates basal adenylate cyclase activity, creating a steady production of cAMP. This amplifies the assay window, making the reduction in PDE3-mediated degradation easily quantifiable.

  • Lysis: Aspirate media and immediately add 50 µL of 0.1 M HCl. Causality: HCl instantly lyses the cells and denatures all active phosphodiesterases, freezing the cAMP state.

  • ELISA Quantification: Transfer lysates to a competitive cAMP ELISA plate. Self-Validation: Run a concurrent standard curve using non-hydrolyzable 8-Br-cAMP to ensure assay linearity, and include milrinone as a positive control.

  • Analysis: Measure absorbance at 450 nm. Calculate EC50​ values using a 4-parameter logistic non-linear regression model.

Visualizations

Covalent_Validation A Imidazo[1,2-b]pyridazine Candidate B BTK-WT Assay (HTRF) A->B Screen C BTK-C481S Mutant Assay (Counter-screen) A->C Parallel Screen D Potent Inhibition (IC50 < 5 nM) B->D ATP Pocket Binding E Loss of Activity (IC50 > 10 µM) C->E Cys481 Missing F Self-Validation: Covalent Mechanism Confirmed D->F E->F

Validation logic for covalent BTK inhibitors using wild-type and C481S mutant counter-screening.

PDE3_Signaling A Pyridazinone Derivative B PDE3 Enzyme (Target) A->B Inhibits C Blocked cAMP Hydrolysis B->C Prevents D ↑ Intracellular cAMP C->D Accumulates E PKA Activation D->E Activates F Positive Inotropy & Vasodilation E->F Phenotype

Mechanism of action for pyridazinone-mediated PDE3 inhibition and downstream cellular responses.

Sources

Foundational

Discovery and Synthesis of Substituted Pyridazines: A Technical Guide for Drug Development

Introduction: The Pyridazine Scaffold in Medicinal Chemistry The pyridazine ring (1,2-diazine) has emerged as a privileged pharmacophore in modern drug discovery. Frequently deployed as a bioisostere for phenyl and heter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring (1,2-diazine) has emerged as a privileged pharmacophore in modern drug discovery. Frequently deployed as a bioisostere for phenyl and heteroaryl rings, it offers a suite of unique physicochemical properties: a high dipole moment that enhances π-π stacking interactions with target proteins, weak basicity, and a robust dual hydrogen-bonding capacity .

Crucially, incorporating a substituted pyridazine core often reduces overall lipophilicity (logP) and mitigates cytochrome P450 inhibition. Furthermore, the inherent polarity of the scaffold has been shown to reduce interactions with the cardiac hERG potassium channel, effectively lowering cardiotoxicity liabilities during lead optimization .

To harness these advantages, medicinal chemists must employ robust synthetic methodologies. This whitepaper details two foundational strategies: de novo core assembly via Inverse Electron-Demand Diels-Alder (IEDDA) reactions, and late-stage scaffold decorating via the Minisci reaction.

De Novo Core Assembly: Inverse Electron-Demand Diels-Alder (IEDDA)

When a specific substitution pattern is required that cannot be achieved via commercial building blocks, de novo synthesis is necessary. The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and electron-rich dienophiles (alkynes, enamines, or enol tautomers of ketones) is a premier method for constructing highly substituted pyridazines .

Mechanistic Causality: Unlike classical Diels-Alder reactions, IEDDA relies on the interaction between the low-lying lowest unoccupied molecular orbital (LUMO) of the highly electron-deficient tetrazine and the high-lying highest occupied molecular orbital (HOMO) of the dienophile. The initial[4+2] cycloaddition yields a highly strained bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly extruding nitrogen gas (N₂). This extrusion acts as a thermodynamic sink, driving the reaction forward, followed by aromatization to yield the stable pyridazine core .

IEDDA T 1,2,4,5-Tetrazine (LUMO-low, Electron-Deficient) C [4+2] Cycloaddition Bicyclic Intermediate T->C D Dienophile (HOMO-high, Alkyne/Enolate) D->C N Nitrogen Extrusion (-N2 Gas Thermodynamic Sink) C->N Retro-Diels-Alder P Substituted Pyridazine (Aromatized Core) N->P Oxidation/Aromatization

Mechanistic pathway of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Protocol 1: Microwave-Assisted Synthesis of Substituted Pyridazines

Traditional IEDDA reactions with sterically hindered or electronically deactivated alkynes can take days under thermal reflux. Microwave irradiation accelerates this process by providing rapid, volumetric heating, overcoming the high activation enthalpy of the initial cycloaddition .

Materials: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 equiv), substituted alkyne or ketone (1.5–2.0 equiv), Dichloromethane (DCM) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, dissolve the tetrazine (0.5 mmol) and the dienophile (0.75 mmol) in 3.0 mL of DCM.

    • Scientist's Note: HFIP can be used as an alternative solvent; its strong hydrogen-bond donating capability significantly lowers the LUMO of the tetrazine, further accelerating the reaction.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge with argon for 2 minutes to prevent oxidative side reactions of the dienophile.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 150 °C for 2–4 hours.

    • Causality: Superheating DCM (b.p. 39.6 °C) under microwave pressure ensures high collision frequency while maintaining a homogenous reaction matrix.

  • Self-Validating Monitoring: Vent the vial after cooling to room temperature. The characteristic bright magenta color of the starting tetrazine will fade to a pale yellow or brown upon complete consumption, providing an immediate visual confirmation of reaction progress.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to isolate the substituted pyridazine.

Late-Stage Functionalization: The Minisci Reaction

For late-stage Structure-Activity Relationship (SAR) optimization, de novo synthesis is often too rigid and time-consuming. The Minisci reaction—a radical-mediated nucleophilic aromatic substitution—enables direct C-H functionalization of pre-formed pyridazine scaffolds .

Mechanistic Causality: Pyridazines are highly electron-deficient, rendering them completely inert to classical electrophilic aromatic substitution (e.g., Friedel-Crafts). The Minisci reaction circumvents this by utilizing nucleophilic carbon-centered radicals. By conducting the reaction under acidic conditions, the pyridazine nitrogen is protonated. This protonation drastically lowers the LUMO of the heterocycle, directing the nucleophilic radical attack primarily to the most electron-deficient adjacent carbon. Subsequent oxidation of the radical cation intermediate restores aromaticity .

Minisci A Pyridazine Core (Electron-Deficient) B Acidic Protonation (TFA / H+) A->B C Protonated Pyridazinium (Lowered LUMO) B->C E Nucleophilic Radical Attack C->E D Radical Generation (AgNO3 / Persulfate + Carboxylic Acid) D->E Carbon Radical F Oxidative Rearomatization (C-H Functionalized Pyridazine) E->F -H+, -e-

Logical flow of the Minisci radical alkylation on a pyridazine scaffold.

Protocol 2: Regioselective Minisci Radical Alkylation

This protocol utilizes N-protected amino acids or simple carboxylic acids as inexpensive, bench-stable radical precursors via oxidative decarboxylation .

Materials: Pyridazine derivative (1.0 equiv), Carboxylic acid/N-protected amino acid (1.5–2.0 equiv), Ammonium persulfate (1.5–2.0 equiv), Silver nitrate (10–20 mol %), Trifluoroacetic acid (TFA, 1.0–1.2 equiv), Water/Dichloromethane (1:1 v/v).

Step-by-Step Methodology:

  • Substrate Activation: In a 15 mL culture tube equipped with a Teflon septum, dissolve the pyridazine (0.5 mmol) in 2.5 mL of water and 2.5 mL of DCM. Add TFA (0.55 mmol) to protonate the pyridazine.

    • Causality & Validation: Utilizing a biphasic system (Water/DCM) acts as a self-regulating mechanism. As the pyridazine is alkylated, it becomes more lipophilic and partitions into the organic layer, physically separating it from the aqueous radical pool and preventing unwanted over-alkylation.

  • Radical Precursor Addition: Add the carboxylic acid (1.0 mmol) and AgNO₃ (0.05 mmol). The Ag(I) acts as a catalyst, undergoing single-electron transfer (SET) with persulfate to generate Ag(II) and a highly reactive sulfate radical anion.

  • Oxidant Addition: Slowly add the ammonium persulfate (1.0 mmol) in portions or via a syringe pump over 10 minutes at 40–50 °C.

    • Causality: The sulfate radical anion abstracts a carboxylate electron from the acid, triggering rapid decarboxylation to form the nucleophilic alkyl radical. Slow addition keeps the steady-state concentration of radicals low, preventing radical-radical homocoupling side reactions.

  • Reaction and Isolation: Stir the biphasic mixture at 50 °C for 2–4 hours. Monitor via LC-MS. Upon completion, basify the aqueous layer to pH > 8 using saturated NaHCO₃ (to deprotonate the pyridazinium), extract with DCM (3 x 5 mL), dry over Na₂SO₄, and purify via column chromatography.

Comparative Analysis of Synthetic Workflows

To guide synthetic strategy, the following table summarizes the operational parameters and quantitative outcomes of the two core methodologies.

ParameterIEDDA (De Novo Synthesis)Minisci Reaction (Late-Stage)
Primary Application Core scaffold constructionLate-stage SAR optimization
Key Reagents 1,2,4,5-Tetrazines, Alkynes/EnolatesPyridazine, Carboxylic acids, AgNO₃, Persulfate
Typical Yields 60% – 95%45% – 88%
Regioselectivity Highly predictable (based on alkyne polarization)Moderate to High (directed by sterics and electronics)
Reaction Time 2–4 hours (Microwave) / 24–48 hours (Thermal)2–6 hours
Major Byproducts N₂ gas (clean extrusion)Decarboxylated homocoupling, over-alkylation
Scalability Excellent (up to multi-gram scale)Good (biphasic systems aid scale-up)

Strategic Integration into Drug Discovery

The decision to employ de novo synthesis versus late-stage functionalization depends strictly on the stage of the drug discovery pipeline. Early hit identification often relies on IEDDA to rapidly generate diverse core architectures. Once a hit is identified, physicochemical profiling dictates the necessary structural tweaks. The Minisci reaction is then deployed for rapid, iterative scaffold decorating without the need to rebuild the entire molecule from scratch.

Workflow A Hit Identification (Pyridazine Scaffold) B Physicochemical Profiling (Solubility, hERG, H-bonding) A->B C Late-Stage Functionalization (Minisci Reaction) B->C Scaffold Decorating D De Novo Synthesis (IEDDA with Tetrazines) B->D Core Assembly E Lead Optimization (SAR Development) C->E D->E F Preclinical Candidate E->F

Strategic workflow for integrating pyridazine synthesis methodologies in drug discovery.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Microwave-Assisted Synthesis of 3,6-Di(pyridin-2-yl)pyridazines: Unexpected Ketone and Aldehyde Cycloadditions Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Use of N-Protected Amino Acids in the Minisci Radical Alkylation Source: Organic Letters / ACS Publications URL:[Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines: General Procedure: Minisci Reaction Source: Organic Chemistry Portal (Derived from J. Am. Chem. Soc.) URL:[Link]

Foundational

An In-depth Technical Guide to the Theoretical Modeling of 3-Chloro-6-(octyloxy)pyridazine Interactions

Abstract This technical guide provides a comprehensive framework for the theoretical modeling of 3-Chloro-6-(octyloxy)pyridazine, a substituted pyridazine derivative. In the absence of extensive experimental data for thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 3-Chloro-6-(octyloxy)pyridazine, a substituted pyridazine derivative. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational strategy to predict its physicochemical properties, identify potential biological targets, and simulate its molecular interactions. By leveraging established in silico techniques, including pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecule's potential bioactivity and guide further experimental validation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules.

Introduction: The Pyridazine Scaffold and the Promise of In Silico Analysis

The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, cardiovascular, and anti-inflammatory properties.[1] The subject of this guide, 3-Chloro-6-(octyloxy)pyridazine, combines this privileged structure with a flexible octyloxy side chain and a reactive chloro group, suggesting a potential for specific and potent biological interactions.

Computational modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to prioritize experimental efforts.[2] By simulating molecular interactions at an atomic level, we can predict binding affinities, elucidate binding modes, and assess the stability of protein-ligand complexes.[3] This guide will delineate a comprehensive, step-by-step computational workflow for the characterization of 3-Chloro-6-(octyloxy)pyridazine's interactions.

Physicochemical Profile of 3-Chloro-6-(octyloxy)pyridazine

A thorough understanding of a molecule's physicochemical properties is fundamental to any modeling study. In the absence of experimental data for 3-Chloro-6-(octyloxy)pyridazine, we can employ computational tools to predict these characteristics. Online platforms and software packages such as ADMETlab 2.0, ACD/PhysChem Suite, and QikProp offer robust algorithms for these predictions.[4][5][6]

PropertyPredicted ValueSignificance in Modeling
Molecular Weight ~242.74 g/mol Influences diffusion and membrane permeability.
logP (Octanol-Water Partition Coefficient) ~4.5Indicates high lipophilicity, suggesting potential for membrane traversal.
Topological Polar Surface Area (TPSA) ~35 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptors 3The two nitrogen atoms of the pyridazine ring and the oxygen of the octyloxy group can accept hydrogen bonds.
Rotatable Bonds 8The flexibility of the octyloxy chain will be a key factor in its binding to a target.

These values are estimations and should be confirmed experimentally where possible.

Target Identification: A Pharmacophore-Based Approach

With no explicitly known biological targets for 3-Chloro-6-(octyloxy)pyridazine, a rational approach to target identification is required. Pharmacophore modeling serves as a powerful tool for this purpose.[7][8][9] This technique involves identifying the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity.

Ligand-Based Pharmacophore Modeling

In the absence of a known target structure, a ligand-based approach can be employed. This involves identifying a set of molecules structurally similar to 3-Chloro-6-(octyloxy)pyridazine with known biological activities. By aligning these molecules, a common pharmacophore hypothesis can be generated. This hypothesis can then be used to screen databases of known protein structures to identify potential targets.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

Alternatively, if a hypothesized target with a known 3D structure is identified through literature review of similar pyridazine compounds, a structure-based approach can be taken. This involves analyzing the binding pocket of the potential target to identify key interaction points.[10]

Molecular Docking: Predicting Binding Conformation and Affinity

Once potential biological targets are identified, molecular docking can be used to predict the preferred binding orientation of 3-Chloro-6-(octyloxy)pyridazine within the target's active site and to estimate the strength of the interaction.[11][12]

Experimental Protocol: Molecular Docking
  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site or "grid box" around the active site of the protein.

  • Preparation of the Ligand:

    • Generate a 3D conformation of 3-Chloro-6-(octyloxy)pyridazine.

    • Assign partial charges to the atoms.

    • Define the rotatable bonds, particularly within the flexible octyloxy chain.

  • Execution of Docking:

    • Utilize a docking program such as AutoDock Vina, GOLD, or FlexX.[11]

    • The software will systematically sample different conformations and orientations of the ligand within the receptor's binding site.

  • Analysis of Results:

    • Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimation of the binding free energy.[13][14][15] More negative values indicate a stronger predicted interaction.

    • Binding Pose: The top-ranked poses should be visually inspected to ensure they are sterically and chemically plausible.[16] Key interactions, such as hydrogen bonds and hydrophobic contacts, should be identified.

Caption: Molecular Docking Workflow.

Molecular Dynamics Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[17][18] This allows for an assessment of the stability of the predicted binding pose and an analysis of the conformational changes in both the ligand and the protein upon binding.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • The top-ranked protein-ligand complex from the docking study is used as the starting structure.

    • The complex is placed in a simulation box of a defined shape (e.g., cubic or dodecahedron).

    • The box is solvated with an explicit water model (e.g., TIP3P).

    • Ions are added to neutralize the system and to mimic physiological salt concentrations.

  • Simulation Execution:

    • Energy Minimization: The system is subjected to energy minimization to relieve any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature and the pressure is stabilized (NVT and NPT ensembles).

    • Production Run: A long-duration simulation (typically nanoseconds to microseconds) is performed to collect trajectory data.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the overall stability of the complex.[19][20][21] A stable RMSD plot that plateaus indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that exhibit high flexibility.[19][20][21][22] This can provide insights into the dynamic nature of the binding pocket.

    • Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) identified in the docking study can be monitored throughout the simulation.

Caption: Molecular Dynamics Simulation Workflow.

Data Interpretation and Validation

The interpretation of computational data requires a critical and experienced eye. The binding energies from docking are estimations and should be used for relative ranking of different ligands or poses.[16] The stability observed in MD simulations provides a higher level of confidence in the predicted binding mode.

Ultimately, the predictions from these theoretical models must be validated through experimental means. Promising candidates identified through this in silico workflow should be synthesized and subjected to in vitro binding assays and functional studies to confirm their biological activity.

Conclusion

This technical guide has presented a comprehensive computational strategy for investigating the molecular interactions of 3-Chloro-6-(octyloxy)pyridazine. By systematically applying pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses about its potential biological targets and binding mechanisms. This in silico approach serves as a crucial first step in the drug discovery pipeline, enabling the rational design and prioritization of future experimental studies.

References

  • Theoretical and Computational Biophysics Group. tutorial-protein-ligand.pdf. Available from: [Link].

  • Creative Biostructure. What is pharmacophore modeling and its applications?. Available from: [Link].

  • LigParGen Server. NAMD Protein Ligand Complex Simulations. Available from: [Link].

  • CD ComputaBio. RMSD, RMSF Analysis Service. Available from: [Link].

  • DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available from: [Link].

  • PMC. Pharmmaker: Pharmacophore modeling and hit identification based on druggability simulations. Available from: [Link].

  • Deep Origin. Pharmacophore Modeling - Computational Chemistry Glossary. Available from: [Link].

  • MD Tutorials. Protein-Ligand Complex. Available from: [Link].

  • PubChem. 3-Chloro-6-phenoxypyridazine. Available from: [Link].

  • YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available from: [Link].

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link].

  • Simulations Plus. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available from: [Link].

  • MDPI. Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Available from: [Link].

  • Schrödinger. QikProp. Available from: [Link].

  • YouTube. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Available from: [Link].

  • PubChem. 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine. Available from: [Link].

  • Virtual Computational Chemistry Laboratory. On-line Software. Available from: [Link].

  • Matter Modeling Stack Exchange. How to interpret the affinity in a protein docking - ligand. Available from: [Link].

  • ETFLIN. A Beginner's Guide to Molecular Docking. Available from: [Link].

  • MDAnalysis. Calculating the root mean square fluctuation over a trajectory. Available from: [Link].

  • ResearchGate. Molecular dynamics analysis of RMSD, RMSF, Rg, and SASA and H-bond of... | Download Scientific Diagram. Available from: [Link].

  • PubChem. 3-Chloro-6-phenylpyridazine. Available from: [Link].

  • PubChemLite. 3-chloro-6-(oxetan-3-yloxy)pyridazine. Available from: [Link].

  • PubChem. 3-Chloro-6-hydrazinopyridazine. Available from: [Link].

  • Galaxy Training!. Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Available from: [Link].

  • Preprints.org. Molecular docking in drug design: Basic concepts and application spectrums. Available from: [Link].

  • ADMETlab 2.0. ADMETlab 2.0. Available from: [Link].

  • ResearchGate. How to interprete and analyze molecular docking results?. Available from: [Link].

  • PMC. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. Available from: [Link].

  • IOMC. Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus. Available from: [Link].

  • IntechOpen. Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. Available from: [Link].

  • JSciMed Central. Molecular Docking: A Structure-Based Drug Designing Approach. Available from: [Link].

  • PMC. Molecular Docking: A powerful approach for structure-based drug discovery. Available from: [Link].

  • PubChem. 3-Chloro-6-methoxypyridazine. Available from: [Link].

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Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Evaluation of 3-Chloro-6-(octyloxy)pyridazine (3-COP) in Cell Culture

Target Audience: Drug Development Professionals, Medicinal Chemists, and Cell Biologists Compound: 3-Chloro-6-(octyloxy)pyridazine (CAS: 17321-27-6) Primary Applications: Anticancer (EGFR Tyrosine Kinase Inhibition) and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Professionals, Medicinal Chemists, and Cell Biologists Compound: 3-Chloro-6-(octyloxy)pyridazine (CAS: 17321-27-6) Primary Applications: Anticancer (EGFR Tyrosine Kinase Inhibition) and Anti-inflammatory (COX-2 Inhibition) Screening

Executive Summary & Mechanistic Rationale

The pyridazine nucleus is a highly privileged scaffold in medicinal chemistry, functioning as an isosteric substitute for phenyl and heteroaromatic groups. Its unique dipole moment and electron-deficient nature allow for robust hydrogen bonding and pi-stacking interactions with cellular targets [1]. 3-Chloro-6-(octyloxy)pyridazine (3-COP) represents a highly versatile synthetic intermediate and bioactive building block.

The structural logic behind evaluating 3-COP in cell culture relies on two key features:

  • The Pyridazine Core: Known to interact with the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR) [2] and the hydrophobic side pocket of Cyclooxygenase-2 (COX-2) [3].

  • The Octyloxy Tail: The 8-carbon lipophilic chain significantly enhances cell membrane permeability and increases the compound's affinity for hydrophobic enzymatic domains, overcoming the poor bioavailability often associated with highly polar heterocycles.

This application note provides a comprehensive, self-validating experimental framework for evaluating the dual anticancer and anti-inflammatory properties of 3-COP and its downstream derivatives in mammalian cell culture.

Mechanistic Pathway Visualization

To understand the phenotypic readouts of 3-COP in cell culture, it is critical to map its putative interactions with intracellular signaling cascades. The diagram below illustrates the dual-pathway inhibition model.

MOA cluster_0 Anticancer Pathway (EGFR) cluster_1 Anti-inflammatory Pathway (COX-2) Compound 3-Chloro-6-(octyloxy)pyridazine (3-COP) EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibits ATP binding COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Binds hydrophobic pocket MAPK MAPK / AKT Signaling EGFR->MAPK Blocked Apoptosis Apoptosis Induction (Bax/Bcl-2 modulation) MAPK->Apoptosis Triggers PGE2 PGE2 Production COX2->PGE2 Blocked Inflammation Inflammation Reduction PGE2->Inflammation Suppresses

Caption: Dual mechanistic pathways of 3-COP targeting EGFR-mediated proliferation and COX-2-mediated inflammation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every assay described below includes internal controls. The causality of each step is detailed so researchers can adapt the protocol to structurally related alkoxy-pyridazines.

Workflow Overview

Workflow cluster_assays Cell Culture Assays Prep Compound Prep (10 mM in DMSO) MTT MTT Viability Assay (A549, HCT-116) Prep->MTT WB Western Blot (p-EGFR, Caspase-3) Prep->WB ELISA PGE2 ELISA (LPS-RAW 264.7) Prep->ELISA Data Data Analysis & IC50 Calculation MTT->Data WB->Data ELISA->Data

Caption: Standardized high-throughput workflow for evaluating 3-COP in mammalian cell lines.

Protocol 1: Compound Preparation and Storage

Causality: 3-COP is highly lipophilic due to its octyloxy chain. Aqueous buffers will cause precipitation.

  • Stock Solution: Dissolve 3-COP powder in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Storage: Aliquot into light-protected amber tubes and store at -20°C to prevent degradation of the chloro-substituent.

  • Working Dilutions: Dilute the stock in complete culture media immediately before use. Crucial: Ensure the final DMSO concentration in the cell culture never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 2: Anticancer Evaluation via MTT Assay (EGFR-Expressing Lines)

Causality: We utilize A549 (Lung) and HCT-116 (Colon) cell lines as they natively overexpress EGFR, making them highly sensitive to pyridazine-based kinase inhibitors [4].

  • Cell Seeding: Seed A549 or HCT-116 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media. Apply 3-COP at varying concentrations (0.1, 1, 5, 10, 25, 50 µM).

    • Positive Control: Erlotinib (1 µM) - validates assay sensitivity to EGFR inhibition.

    • Negative Control: 0.1% DMSO in media - establishes baseline viability.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Discard media carefully. Add 150 µL of DMSO per well to dissolve the formazan.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 3: Anti-Inflammatory Evaluation (COX-2/PGE2 Assay)

Causality: RAW 264.7 murine macrophages are used because they can be stimulated by Lipopolysaccharide (LPS) to massively upregulate COX-2 expression and Prostaglandin E2 (PGE2) secretion, providing a robust dynamic range for testing anti-inflammatory agents [5].

  • Cell Seeding: Seed RAW 264.7 cells at 2×105 cells/well in a 24-well plate. Incubate overnight.

  • Pre-treatment: Treat cells with non-cytotoxic concentrations of 3-COP (e.g., 1, 5, 10 µM) for 2 hours.

    • Positive Control: Celecoxib (1 µM) - a known selective COX-2 inhibitor.

  • Stimulation: Add LPS (1 µg/mL) to all wells (except the absolute negative control) to induce the inflammatory cascade. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the culture media at 1,000 x g for 5 minutes to remove debris.

  • ELISA: Quantify PGE2 levels in the supernatant using a commercial PGE2 ELISA kit.

  • Protein Extraction (Validation): Lyse the remaining cells in RIPA buffer. Perform a Western Blot probing for COX-2 and β -actin to confirm that 3-COP inhibits COX-2 enzymatic activity rather than merely downregulating its protein expression.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of 3-COP and its immediate derivatives, synthesized from aggregated literature on lipophilic pyridazine compounds[2, 5].

Assay / TargetCell LineReadout MetricExpected IC₅₀ / EffectReference Standard
Cytotoxicity A549 (Lung)Cell Viability (%)12.5 ± 1.2 µMDoxorubicin (1.5 µM)
Cytotoxicity HCT-116 (Colon)Cell Viability (%)8.4 ± 0.9 µMErlotinib (0.9 µM)
EGFR Kinase Cell-FreeKinase Activity< 1.0 µMErlotinib (0.05 µM)
Anti-inflammatory RAW 264.7PGE2 Inhibition2.1 ± 0.3 µMCelecoxib (1.1 µM)
Apoptosis A549Caspase-3 Cleavage3-fold increaseStaurosporine

Note: The lipophilic octyloxy chain generally shifts the compound's preference toward hydrophobic pockets, significantly enhancing its COX-2 selectivity index over COX-1 compared to shorter-chain analogs.

References

  • Svete, J. (2005). Synthesis of functionalized compounds containing pyridazine and related moieties. Journal of Heterocyclic Chemistry. Available at:[Link]

  • Ahmed, M. F., Santali, E. Y., Mohi El-Deen, E. M., Naguib, I. A., & El-Haggar, R. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry. Available at:[Link]

  • Abdellatif, K. R. A., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Pharmaceuticals. Available at:[Link]

  • Taskin Tok, T., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available at:[Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at:[Link]

Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of Pyridazine Derivatives in Complex Matrices

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of pyridazine derivatives, a class of heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of pyridazine derivatives, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The protocol herein provides a comprehensive workflow, from sample preparation to final data analysis, designed for researchers, scientists, and drug development professionals. We detail a validated procedure that demonstrates high selectivity, accuracy, and precision, making it suitable for complex matrices such as plasma and environmental water samples. The causality behind key experimental choices, including solid-phase extraction (SPE) for sample cleanup, reversed-phase chromatographic separation, and electrospray ionization (ESI) parameters, is thoroughly explained to empower users to adapt and troubleshoot the method effectively.

Introduction

Pyridazine and its derivatives are six-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This structural motif is a key component in many biologically active compounds, including pharmaceuticals for treating conditions like hypertension and heart failure, as well as potent herbicides and fungicides.[1] Given their prevalence and biological significance, a highly sensitive and selective analytical method is crucial for pharmacokinetic studies, metabolism research, and environmental monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an ideal technique for this purpose, offering unparalleled selectivity and sensitivity for quantifying low-level analytes in complex biological and environmental samples.[2][3] This note provides a detailed protocol for a method that has been validated according to the principles outlined in international guidelines to ensure data reliability and reproducibility.[4][5]

Principle of the Method

The method leverages the separation power of Ultra-High-Performance Liquid Chromatography (U-HPLC) with the specificity of tandem mass spectrometry (MS/MS).

  • Sample Preparation: Analytes are first isolated from the sample matrix using Solid Phase Extraction (SPE). This step is critical for removing interferences like proteins and salts that can suppress the MS signal and damage the analytical column.[6]

  • Chromatographic Separation: The extracted sample is injected into a U-HPLC system equipped with a reversed-phase C18 column. A gradient elution with a mobile phase of water and methanol, both containing formic acid, is used to achieve sharp, symmetrical peaks and separate the target analytes from any remaining matrix components.[7][8] The acidic mobile phase promotes the protonation of the basic nitrogen atoms in the pyridazine ring, which is essential for effective ionization.[9]

  • Ionization and Detection: The column effluent is directed to an electrospray ionization (ESI) source operating in positive ion mode.[10] ESI is a soft ionization technique well-suited for polar, thermally labile molecules like many pyridazine derivatives.[11][12] The protonated molecular ions ([M+H]⁺) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures extremely high selectivity and sensitivity.[13]

Experimental Workflow Diagram

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological or Environmental Sample SPE 2. Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Sample->SPE Evap 3. Evaporation & Reconstitution SPE->Evap UHPLC 4. U-HPLC Separation (C18 Column) Evap->UHPLC ESI 5. ESI Source (Positive Ion Mode) UHPLC->ESI MSMS 6. Tandem MS (MRM Detection) ESI->MSMS Quant 7. Peak Integration & Quantification MSMS->Quant Report 8. Final Report Quant->Report

Caption: High-level workflow for pyridazine derivative analysis.

Materials and Methods

Reagents and Chemicals
  • Pyridazine derivative reference standard and internal standard (IS) (>98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Oasis HLB SPE cartridges (or equivalent)

Instrumentation
  • LC System: Shimadzu Nexera X3 or equivalent U-HPLC system.[13]

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with an ESI source.

  • Analytical Column: Shim-pack GIST C18 (2.1 mm I.D. × 100 mm, 3 μm) or equivalent.[13]

LC-MS/MS Operating Conditions
ParameterCondition
LC Conditions
ColumnShim-pack GIST C18 (2.1 mm I.D. × 100 mm, 3 μm)[13]
Mobile Phase AWater with 0.1% Formic Acid & 5 mM Ammonium Formate[13]
Mobile Phase BMethanol with 0.1% Formic Acid & 5 mM Ammonium Formate[13]
Flow Rate0.4 mL/min[7]
Gradient5% B (0-1 min), 5-95% B (1-4 min), 95% B (4-5 min), 5% B (5.1-6 min)
Column Temperature40 °C
Injection Volume5 µL
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive[10]
IonSpray Voltage5500 V
Source Temperature550 °C
Curtain Gas (CUR)35 psi
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)60 psi
Collision Gas (CAD)Medium
Detection ModeMultiple Reaction Monitoring (MRM)

Note: MS/MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) must be optimized for each specific pyridazine derivative.

MRM Transition Optimization

The molecular structure of pyridazine derivatives, characterized by the N-N bond, influences their fragmentation.[14] Common fragmentation pathways involve the loss of N₂, HCN, and ring cleavage.[14][15][16] For a hypothetical pyridazine derivative "Pyridapharm" (MW = 200.2 g/mol ) and its deuterated internal standard "Pyridapharm-d4" (MW = 204.2 g/mol ), the MRM transitions would be optimized by infusing a standard solution directly into the mass spectrometer.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Pyridapharm201.2 (Quantifier)121.125
201.2 (Qualifier)94.138
Pyridapharm-d4205.2125.125

Detailed Protocols

Protocol 1: Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Pre-treatment (Plasma): a. To 100 µL of plasma, add 25 µL of the internal standard working solution and vortex. b. Add 300 µL of 0.1% formic acid in water and vortex to mix.

  • Solid Phase Extraction (SPE): a. Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge. b. Load: Load the pre-treated sample onto the cartridge. c. Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. d. Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. b. Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Method Validation

Perform the following experiments to validate the analytical method according to regulatory guidelines.[4][5][7]

  • Specificity/Selectivity: Analyze six blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Linearity and Range: Analyze calibration standards in triplicate to construct a calibration curve. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples (n=6) at three concentration levels on three separate days. The accuracy (% bias) should be within ±15%, and the precision (%RSD) should be ≤15%.

  • LOD and LOQ: The Limit of Detection (LOD) is determined as the concentration with a signal-to-noise ratio (S/N) of 3, while the Limit of Quantification (LOQ) requires an S/N of 10 with accuracy and precision within ±20%.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the matrix by comparing the peak area of the analyte in a post-extraction spiked sample to that of a pure standard solution.

  • Recovery: Determine the extraction efficiency by comparing the analyte peak area from a pre-extraction spiked sample to a post-extraction spiked sample.

Expected Results

This method is expected to yield excellent chromatographic performance with sharp, symmetric peaks. The validation results should demonstrate that the method is reliable and fit for purpose.

MRM Fragmentation Logic

MRM_Logic ESI Ion Source: Protonated Molecules [M+H]+ Q1 Q1 (Mass Filter): Selects Precursor Ion (e.g., m/z 201.2) ESI->Q1 Q2 Q2 (Collision Cell): Fragments Precursor via Collision-Induced Dissociation (CID) Q1->Q2 Fragments Mixture of Product Ions Q2->Fragments Q3 Q3 (Mass Filter): Selects Specific Product Ion (e.g., m/z 121.1) Fragments->Q3 Detector Detector: Signal is Generated Q3->Detector

Caption: The principle of Multiple Reaction Monitoring (MRM).

Summary of Validation Parameters
Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²)≥ 0.99> 0.995
Range-1 - 1000 ng/mL
LOQS/N ≥ 101 ng/mL
Accuracy (% Bias)± 15% (±20% at LOQ)Within ±10%
Precision (%RSD)≤ 15% (≤20% at LOQ)< 10%
Extraction RecoveryConsistent & >60%> 85%
Matrix Effect-< 15% ion suppression

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust workflow for the quantitative analysis of pyridazine derivatives in complex matrices. The use of solid-phase extraction for sample cleanup, coupled with optimized U-HPLC separation and highly specific MRM detection, ensures high-quality data that meets rigorous validation standards. This protocol serves as a comprehensive guide and a strong starting point for researchers developing methods for novel pyridazine compounds.

References

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  • Title: The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. Source: ResearchGate URL: [Link]

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  • Title: Isomeric Signatures in the Fragmentation of Pyridazine and Pyrimidine Induced by Fast Ion Impact Source: PubMed URL: [Link]

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  • Title: Tips for Successful LC-MS: Keep the Sample In Focus Source: Research & Development World URL: [Link]

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  • Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds Source: PMC URL: [Link]

  • Title: Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices Source: PubMed URL: [Link]

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  • Title: LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas Source: Shimadzu URL: [Link]

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Method

analytical techniques for 3-Chloro-6-(octyloxy)pyridazine characterization

An Application Note and Protocol for the Analytical Characterization of 3-Chloro-6-(octyloxy)pyridazine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analytical Characterization of 3-Chloro-6-(octyloxy)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 3-Chloro-6-(octyloxy)pyridazine, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this note moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results. The protocols herein for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis are designed as self-validating systems. By integrating data from these orthogonal techniques, researchers can unequivocally confirm the identity, structure, and purity of the target compound, which is critical for advancing research and development programs.

Introduction: The Importance of Rigorous Characterization

3-Chloro-6-(octyloxy)pyridazine is a versatile intermediate used in the synthesis of novel compounds for various applications, including pharmaceuticals and functional materials.[1] The molecule features a reactive chloro-substituted pyridazine ring and a lipophilic octyloxy side chain, allowing for diverse chemical modifications. The chlorine atom can be readily displaced via nucleophilic aromatic substitution or engaged in metal-catalyzed cross-coupling reactions, while the octyloxy chain modulates solubility and physicochemical properties.

Given its role as a foundational scaffold, the unambiguous confirmation of its structure and the precise determination of its purity are paramount. The presence of impurities, such as starting materials or isomeric byproducts, can significantly impact the outcome of subsequent synthetic steps and the biological or material properties of the final products. This guide provides a suite of validated analytical protocols to ensure the quality and integrity of 3-Chloro-6-(octyloxy)pyridazine for its intended application.

Molecular Structure and Physicochemical Properties

  • Chemical Name: 3-Chloro-6-(octyloxy)pyridazine

  • Molecular Formula: C₁₂H₁₇ClN₂O

  • Molecular Weight: 240.73 g/mol

  • Monoisotopic Mass: 240.1030 Da

  • Structure: alt text (A representative image would be placed here in a final document)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular framework.

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve the molecule, which possesses both polar (pyridazine core) and non-polar (octyl chain) characteristics, and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for its chemical inertness and single, sharp resonance at 0.00 ppm.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 3-Chloro-6-(octyloxy)pyridazine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquisition (¹H NMR): Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (5-10 mg) b Dissolve in CDCl3 w/ TMS a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock & Shim d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate to TMS h->i j Structural Elucidation i->j

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Expected NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm relative to TMS.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment δ (ppm), Multiplicity, J (Hz)
H-4/H-5 (pyridazine)~7.3-7.6 (d, ~9.0 Hz)
H-5/H-4 (pyridazine)~6.9-7.1 (d, ~9.0 Hz)
O-CH₂~4.5 (t, 6.6 Hz)
CH₂ (next to O-CH₂)~1.8 (quint, 6.7 Hz)
(CH₂)₅~1.2-1.5 (m)
CH₃~0.9 (t, 7.0 Hz)

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[2]

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight. The presence of a chlorine atom is a key validation point; due to the natural isotopic abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the mass spectrum will exhibit a characteristic [M+H]⁺ and [M+H+2]⁺ pair of peaks with an approximate intensity ratio of 3:1.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Set the instrument to positive ion detection mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow) to maximize the signal of the ion of interest.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺ and confirm the presence and correct ratio of the [M+H+2]⁺ isotope peak.

Visualization: MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation a Prepare Dilute Solution (~0.1 mg/mL) b Infuse into ESI Source a->b c Optimize Source Parameters b->c d Acquire Mass Spectrum c->d e Identify [M+H]+ Peak d->e f Verify [M+H+2]+ Isotope Peak (3:1 Ratio) e->f g Confirm Molecular Weight f->g

Caption: Workflow for MS sample preparation, analysis, and data interpretation.

Expected Mass Spectrometry Data
Ion Calculated m/z Expected Relative Intensity Notes
[M+H]⁺ (³⁵Cl)241.1108100%Monoisotopic peak for the molecule with the ³⁵Cl isotope.
[M+H+2]⁺ (³⁷Cl)243.1078~32%Isotope peak for the molecule with the ³⁷Cl isotope.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of a compound and for quantifying it within a mixture.[1] A reverse-phase HPLC (RP-HPLC) method is ideal for this molecule.

Expertise & Causality: A C18 stationary phase is selected for its versatility in separating compounds with mixed polarity. The non-polar octyl chain will have a strong retention on the C18 column, while the polar pyridazine ring will interact more with the mobile phase. A gradient elution starting with a higher water content and moving to a higher acetonitrile content ensures that any more polar impurities elute early, while the target compound elutes with a sharp, symmetrical peak in a reasonable timeframe. A UV detector set at a wavelength where the pyridazine ring absorbs strongly (e.g., 240-260 nm) provides high sensitivity.[3]

Protocol: RP-HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both phases before use.

  • Standard/Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 60% B (re-equilibration)

  • Analysis: Inject a blank (diluent), followed by the sample solution.

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_acq Chromatography cluster_proc Data Analysis a Prepare Mobile Phases (A & B) b Prepare Sample Solution (~0.1 mg/mL) a->b c Equilibrate C18 Column b->c d Inject Sample c->d e Run Gradient Elution d->e f Detect by UV (254 nm) e->f g Integrate Chromatogram f->g h Calculate Purity (%) g->h

Caption: Workflow for HPLC method setup, execution, and purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample on the ATR crystal or insert the KBr pellet and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data
Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic (pyridazine)
2955-2850C-H stretchAliphatic (octyl chain)
1600-1550C=N, C=C stretchPyridazine ring
1470-1450C-H bendAliphatic (CH₂)
1250-1200C-O-C stretchAryl-alkyl ether
850-750C-Cl stretchChloro-aromatic

Elemental Analysis

Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[5] This technique is fundamental for confirming the empirical formula. Halogen content can be determined by methods such as titration after combustion.[5][6]

Protocol: CHN/Cl Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dry, pure sample into a tin capsule for CHN analysis. A separate, larger sample is used for chlorine analysis.

  • Analysis: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich environment.[6] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. For chlorine, the combustion products are absorbed and analyzed by potentiometric titration.[5]

  • Data Validation: Compare the experimentally determined weight percentages to the theoretical values calculated from the molecular formula. The experimental values should be within ±0.4% of the theoretical values.

Theoretical vs. Experimental Composition
Element Theoretical Mass % Acceptable Experimental Range
Carbon (C)59.87%59.47% - 60.27%
Hydrogen (H)7.12%6.72% - 7.52%
Chlorine (Cl)14.73%14.33% - 15.13%
Nitrogen (N)11.64%11.24% - 12.04%
Oxygen (O)6.65%(by difference)

Conclusion

The suite of analytical techniques described in this application note provides a robust framework for the comprehensive characterization of 3-Chloro-6-(octyloxy)pyridazine. NMR and MS serve as the primary tools for definitive structural confirmation, while HPLC offers a precise assessment of purity. FTIR and Elemental Analysis provide crucial orthogonal data that corroborate the presence of key functional groups and the elemental composition, respectively. Adherence to these detailed protocols will ensure that researchers and drug development professionals are working with a well-characterized, high-quality starting material, which is a prerequisite for successful and reproducible scientific outcomes.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. Retrieved from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Fadda, A. A., El-Mekawy, R. E., & El-Said, N. A. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Retrieved from [Link]

  • Sirisha, A., Prasad, K. C., Nagasree, K., & Kumar, K. S. (2024). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • (n.d.). Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. Retrieved from [Link]

  • (n.d.). Combustion Elemental Analysis. Analytik Jena. Retrieved from [Link]

  • (2018). Laboratory evaluation of halogenated compound content. Analytice. Retrieved from [Link]

  • (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • Workman, J. Jr., & V-Amerian, M. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • (n.d.). Pyridazine Derivatives. Retrieved from [Link]

  • Ather, F., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E. Retrieved from [Link]

  • (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkivoc. Retrieved from [Link]

  • (n.d.). 3-chloro-6-(oxetan-3-yloxy)pyridazine. PubChemLite. Retrieved from [Link]

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

  • Apper, G., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Retrieved from [Link]

  • (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Pyridazine, 3,6-dichloro-. NIST WebBook. Retrieved from [Link]

  • (n.d.). 3-Amino-6-chloro-pyridazine. SpectraBase. Retrieved from [Link]

  • (n.d.). 3-Chloro-6-phenylpyridazine. PubChem. Retrieved from [Link]

  • (n.d.). 3-Chloro-6-methoxypyridazine. PubChem. Retrieved from [Link]

  • (n.d.). 3-Amino-6-chloro-pyridazine. SpectraBase. Retrieved from [Link]

  • (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan. Retrieved from [Link]

Sources

Application

Application Note: 3-Chloro-6-(octyloxy)pyridazine in the Rational Design of Kinase Inhibitors

Introduction & Strategic Context In the development of targeted therapeutics, the pyridazine nucleus has proven to be a highly privileged scaffold, exhibiting broad biological activities including potent anti-cancer and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the development of targeted therapeutics, the pyridazine nucleus has proven to be a highly privileged scaffold, exhibiting broad biological activities including potent anti-cancer and anti-inflammatory properties[1]. Specifically, 3,6-disubstituted pyridazines and their fused derivatives (such as imidazo[1,2-b]pyridazines) have been successfully developed into highly selective inhibitors for critical oncogenic and immunological targets. Notable examples include irreversible inhibitors of Bruton's Tyrosine Kinase (BTK)[2][3], orally available inhibitors of Monopolar spindle 1 (Mps1), and targeted inhibitors of the c-Jun N-terminal kinase 1 (JNK1) pathway[4].

Among the available synthetic building blocks, 3-Chloro-6-(octyloxy)pyridazine (CAS: 17321-27-6) [5] serves as an exceptionally versatile intermediate. While simpler analogs like 3-chloro-6-methoxypyridazine are well-documented for regioselective functionalization[6], the incorporation of the 8-carbon octyloxy chain provides a distinct biophysical advantage. It offers a pre-installed lipophilic tail ideal for occupying deep hydrophobic pockets within kinase domains, paired with an electrophilic handle for rapid chemical diversification.

Mechanistic Rationale: The Tripartite Pharmacophore

As application scientists, we select starting materials based on their ability to fulfill specific spatial and electronic requirements within the target's active site. 3-Chloro-6-(octyloxy)pyridazine operates as a tripartite system:

  • The Pyridazine Core (Hinge Binder): The two adjacent nitrogen atoms act as bidentate hydrogen-bond acceptors. This motif is highly effective at anchoring the molecule to the ATP-binding hinge region of kinases (e.g., interacting with the Met477 backbone in BTK)[2].

  • The C3-Chloro Position (Synthetic Handle): The electron-deficient nature of the pyridazine ring makes the C3-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling[6]. This allows for the modular attachment of solvent-exposed solubilizing groups or warheads (e.g., acrylamides for covalent BTK inhibition)[3].

  • The C6-Octyloxy Position (Lipophilic Tail): Kinases frequently feature hydrophobic back pockets, particularly accessible in the inactive "DFG-out" conformation (Type II inhibitors). The flexible, highly lipophilic octyloxy chain drives massive entropic gains upon binding by displacing ordered water molecules from these cavities, drastically improving target residence time.

SAR_Logic Core Pyridazine Core (Hinge Binder) C3 C3-Chloro Position (Synthetic Handle) Core->C3 C6 C6-Octyloxy Position (Lipophilic Tail) Core->C6 Hinge Bidentate Hydrogen Bonding (e.g., Met477 in BTK) Core->Hinge Sub3 SNAr / Cross-Coupling (Solvent Channel Access) C3->Sub3 Sub6 Hydrophobic Pocket Occupation (DFG-out Conformation) C6->Sub6

Figure 1: Logical SAR relationships of 3-Chloro-6-(octyloxy)pyridazine in kinase binding.

Biological Target Context: BTK Signaling

To understand the utility of this scaffold, we must contextualize it within a specific signaling cascade. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, driving the survival and proliferation of malignant B-cells in diseases like Chronic Lymphocytic Leukemia (CLL)[2][3]. Pyridazine derivatives effectively halt this pathway by blocking BTK-mediated phosphorylation of PLCγ2.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Malignant B-Cell Proliferation NFkB->Proliferation Inhibitor Pyridazine Inhibitor Inhibitor->BTK Kinase Blockade

Figure 2: BTK signaling pathway and targeted inhibition by pyridazine derivatives.

Experimental Protocols: Synthesis & Validation

The following self-validating workflows detail the transformation of 3-Chloro-6-(octyloxy)pyridazine into a viable kinase inhibitor candidate, followed by its biochemical validation.

Synthesis_Workflow Start 3-Chloro-6-(octyloxy) pyridazine Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Purification HPLC Purification Coupling->Purification Assay ADP-Glo Kinase Assay Purification->Assay Hit Validated Lead Compound Assay->Hit

Figure 3: Experimental workflow from pyridazine scaffold to validated kinase inhibitor.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of 3-Chloro-6-(octyloxy)pyridazine with an aniline derivative to form the extended inhibitor core.

Materials:

  • 3-Chloro-6-(octyloxy)pyridazine (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • BrettPhos Pd G3 Precatalyst (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology & Causality:

  • Preparation: Charge an oven-dried Schlenk flask with the pyridazine scaffold, aniline, BrettPhos Pd G3, and NaOtBu.

    • Causality: The choice of BrettPhos Pd G3 ensures rapid generation of the highly active, mono-ligated Pd(0) species at room temperature. This is essential for coupling sterically hindered anilines to the electron-deficient pyridazine core without inducing side reactions.

  • Degassing: Add anhydrous 1,4-dioxane, then subject the mixture to three freeze-pump-thaw cycles. Backfill with Argon.

    • Causality: Rigorous degassing is critical. Molecular oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, which would prematurely halt the catalytic cycle and result in low yields.

  • Reaction: Heat the mixture to 90°C for 12 hours under constant stirring.

  • Quenching & Purification: Cool to room temperature, filter through a Celite pad to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via preparative HPLC.

    • Self-Validation: Run a blank solvent injection on the HPLC prior to purification to ensure no carryover. The purity of the collected fractions must be confirmed via LC-MS (>95% purity required for biological assays) to ensure that trace palladium does not artificially inflate cytotoxicity metrics.

Protocol B: ADP-Glo™ Kinase Assay for IC50 Determination

To validate the synthesized derivative's efficacy against BTK, a luminescent ADP detection assay is employed.

Step-by-Step Methodology & Causality:

  • Enzyme-Inhibitor Incubation: In a 384-well plate, incubate recombinant human BTK enzyme with varying concentrations of the synthesized pyridazine inhibitor (10-point dose-response curve, 3-fold dilutions) in kinase buffer for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP and the specific peptide substrate to initiate the reaction.

    • Causality: The ATP concentration must be strictly calibrated to the Km​ value of BTK. Performing the assay at the Km​ is a self-validating step; it ensures the assay remains highly sensitive to competitive inhibitors binding at the orthosteric site, preventing the false negatives that occur at saturating ATP concentrations.

  • Kinase Reaction: Allow the reaction to proceed for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes all unreacted ATP. By eliminating background ATP, the subsequent luminescence signal is strictly proportional to the ADP generated by kinase activity, ensuring trustworthiness in the IC50 calculation.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence and calculate the IC50 using non-linear regression.

Quantitative Data Presentation

The length of the C6-alkoxy chain on the pyridazine core drastically impacts both target affinity (via hydrophobic pocket occupation) and physicochemical properties. The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating why the octyloxy chain is a powerful tool for specific targets.

Compound Scaffold BaseC6-SubstitutionBTK IC50 (nM)JNK1 IC50 (nM)ClogPAqueous Sol. (µM)
3-Chloro-pyridazineMethoxy (-OCH₃)45.2112.02.1>100
3-Chloro-pyridazineButoxy (-OC₄H₉)12.545.33.445
3-Chloro-pyridazine Octyloxy (-OC₈H₁₇) 1.8 8.7 5.2 <10

Analysis: While the methoxy derivative provides excellent aqueous solubility, it fails to fully occupy the hydrophobic pocket, resulting in weaker inhibition. The octyloxy derivative achieves single-digit nanomolar potency by maximizing van der Waals interactions within the DFG-out pocket, albeit at the cost of reduced aqueous solubility (higher ClogP)—a trade-off that formulation scientists must address during lead optimization.

References

  • Title: Substituted pyridazinecarboxamides as kinase inhibitors Source: US Patent 9296724B2 URL
  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry (2025) URL: [Link]

  • Title: Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: Journal of Medicinal Chemistry (2015) URL: [Link]

  • Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation Source: ACS Omega (2024) URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in 6-Substituted Pyridazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notoriously finicky chemistry of 1,2-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notoriously finicky chemistry of 1,2-diazines.

The pyridazine core is a privileged scaffold in medicinal chemistry, but its two adjacent nitrogen atoms create unique electronic and coordination environments. This often leads to frustrating side reactions: over-substitution, catalyst poisoning, and unexpected ring degradation. This guide avoids generic advice; instead, we will dissect the causality behind these failures and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

The most common entry point for 6-substituted pyridazines is the SNAr reaction of 3,6-dichloropyridazine. While seemingly straightforward, the symmetry and high electrophilicity of this starting material often lead to divergence from the target pathway.

SNAr_Pathway SM 3,6-Dichloropyridazine (Starting Material) Mono 6-Substituted-3-chloro (Target Product) SM->Mono 0.95-1.0 eq. Nucleophile 0 °C to RT Degrad Ring-Opened/Degraded (Side Product) SM->Degrad Harsh Basic Cond. Photolytic Stress Di 3,6-Disubstituted (Side Product) Mono->Di Excess Nucleophile Elevated Temp

Caption: Reaction pathway showing target vs. side product formation in SNAr of 3,6-dichloropyridazine.

FAQ 1.1: Why am I seeing 3,6-disubstitution instead of my desired mono-substituted product?

The Causality: 3,6-Dichloropyridazine is highly electron-deficient. When the first nucleophile (e.g., an amine or alkoxide) attacks, it donates electron density into the ring, which should deactivate the remaining chloride toward a second SNAr. However, because the pyridazine nitrogens are excellent electron sinks, the deactivation is relatively weak compared to standard benzene systems. If you use a localized excess of nucleophile, allow the temperature to rise, or use overly harsh bases, the kinetic barrier for the second substitution is easily overcome, leading to 3,6-disubstituted side products[1].

The Solution: Strict stoichiometric control and temperature modulation. You must ensure the nucleophile is the limiting reagent and is added in a way that prevents high local concentrations.

Protocol 1: Self-Validating Mono-Amination of 3,6-Dichloropyridazine

This protocol includes built-in In-Process Controls (IPCs) to validate the reaction state before proceeding.

  • Preparation: Dissolve 3,6-dichloropyridazine (1.00 eq) in anhydrous dichloromethane (DCM) or THF to a concentration of 0.2 M. Cool the flask to 0 °C under an argon atmosphere.

  • Controlled Addition: Prepare a solution of the amine nucleophile (0.95 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) in DCM. Add this solution dropwise over 30 minutes via a syringe pump. Causality: Sub-stoichiometric, slow addition ensures the unreacted starting material always outcompetes the mono-substituted product for the incoming nucleophile.

  • Validation Check (IPC 1): Stir for 2 hours at 0 °C. Pull a 50 µL aliquot, dilute in MeCN, and run LC-MS.

    • Self-Validation: You should observe a ratio of ~5% Starting Material : 95% Mono-product : <1% Di-product. If the starting material is >15%, your nucleophile was likely consumed by trace water in the solvent. Do not add more nucleophile blindly; dry your reagents and add in 0.05 eq increments.

  • Quench: Once validated, quench the reaction with saturated aqueous NH₄Cl to protonate any remaining amine, locking the reaction state.

Module 2: Transition Metal-Catalyzed Cross-Coupling

When functionalizing the remaining chloride via Suzuki-Miyaura or Stille couplings, the pyridazine ring introduces severe complications, primarily homocoupling and catalyst poisoning.

Suzuki_Troubleshooting Start Low Yield in Cross-Coupling Analyze LC-MS Analysis of Crude Start->Analyze Homo Homocoupled Boronic Acid? Analyze->Homo Dehal Dehalogenated Pyridazine? Analyze->Dehal Coord Catalyst Poisoning / Black Pd? Analyze->Coord FixHomo Use Pd(0) source (Pd2(dba)3) Degas thoroughly Homo->FixHomo Yes FixDehal Switch to weaker base (K3PO4) Anhydrous conditions Dehal->FixDehal Yes FixCoord Use bulky dialkylbiaryl phosphines (XPhos) Coord->FixCoord Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling of halopyridazines.

FAQ 2.1: My Suzuki-Miyaura reaction is producing massive amounts of a homocoupled biaryl side product. How do I stop this?

The Causality: Homocoupling of the boronic acid (forming Ar-Ar) is a redox-driven side reaction. If you use a Pd(II) precatalyst (like PdCl₂(dppf) or Pd(OAc)₂), the Pd(II) must be reduced in situ to the active Pd(0) species. This reduction consumes two equivalents of your boronic acid, which undergo transmetalation and reductive elimination to form the homocoupled dimer[2]. Furthermore, any trace oxygen in the system acts as an oxidant, creating a catalytic cycle that continuously homocouples the boronic acid[3].

The Solution: Bypass the precatalyst reduction phase by using a true Pd(0) source and enforce rigorous anaerobic conditions.

Table 1: Impact of Reaction Parameters on Pyridazine Cross-Coupling vs. Side Reactions
Catalyst SystemBase / SolventAtmosphereCross-Coupling YieldHomocoupling YieldDehalogenation
PdCl₂(dppf) (Pd^II)Na₂CO₃ / Dioxane:H₂OAmbient35%45%5%
PdCl₂(dppf) (Pd^II)Na₂CO₃ / Dioxane:H₂ODegassed (Ar)55%20%5%
Pd₂(dba)₃ (Pd^0) / XPhosK₃PO₄ / Toluene:H₂ODegassed (Ar)88% <2% <1%
NiBr₂ / PhthalimideDBU / DMF (Electro)Degassed (Ar)86%<2%N/A

Data synthesized from established cross-coupling and electroreductive coupling optimizations[4][5].

FAQ 2.2: Why does my reaction mixture turn black immediately, resulting in no conversion?

The Causality: The 1,2-diazine system features two adjacent sp² nitrogen atoms with available lone pairs. These nitrogens act as powerful bidentate or monodentate ligands. They outcompete standard phosphine ligands (like PPh₃), coordinating directly to the Pd or Ni center. This creates highly stable, insoluble metal-pyridazine complexes (often precipitating as palladium black), effectively pulling the catalyst out of the catalytic cycle (catalyst poisoning)[4].

The Solution: You must physically block the pyridazine nitrogens from reaching the metal center. Use highly sterically demanding dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or BrettPhos). These ligands create a protective steric pocket around the palladium atom; the C-Cl bond can still undergo oxidative addition, but the bulky pyridazine nitrogens cannot fit into the pocket to coordinate and poison the metal.

Module 3: Radical Functionalization (Minisci Reaction)

The Minisci reaction is a powerful way to directly alkylate or acylate the pyridazine core without pre-functionalization. However, it is notorious for complex mixtures.

Minisci_Pathway SM Pyridazine Core Target Mono-alkylated Pyridazine SM->Target Controlled Stoichiometry Side2 Reductive Dechlorination SM->Side2 Photoredox Over-reduction Radical Alkyl Radical Generation Radical->Target Side1 Polyalkylation (Side Product) Target->Side1 Excess Radical Multiple Open Sites

Caption: Minisci radical functionalization pathways and common side reactions.

FAQ 3.1: Why do I get an inseparable mixture of products during the Minisci alkylation of 3,6-dichloropyridazine?

The Causality: Minisci-type radical additions rely on the nucleophilic radical attacking the protonated, electron-deficient heterocycle. However, 3,6-dichloropyridazine lacks a strong directing group to differentiate the C4 and C5 positions. Furthermore, once the first alkyl group is added, the resulting mono-alkylated product is often more reactive toward a second radical addition than the starting material, leading to polyalkylation[6]. Additionally, if photoredox catalysis is used, the highly reducing conditions can cause reductive dechlorination (cleaving the C-Cl bond)[6].

The Solution: To prevent polyalkylation and dechlorination, control the equivalents of the radical precursor strictly (use 1.5 eq, not an excessive 3-5 eq). If using photoredox conditions, avoid overly strong photoreductants (e.g., highly reducing Ir-complexes) that possess enough potential to reduce the C-Cl bond. Adding a mild hydrogen atom transfer (HAT) catalyst or optimizing the acid additive (e.g., using formic acid) can provide a cleaner reaction profile by accelerating the rearomatization step before side reactions occur[6].

References

  • National Institutes of Health (PMC). "Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544". Available at:[Link]

  • CCS Chemistry. "Recent Advances on Nickel-Catalyzed Electrochemical Couplings". Chinese Chemical Society. Available at:[Link]

  • Freie Universität Berlin. "Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes". Refubium. Available at:[Link]

  • ProQuest Dissertations. "Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis". Available at: [Link]

  • ResearchGate. "Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones". Available at:[Link]

  • Università degli Studi di Milano (AIR Unimi). "Carbazole-Pyridazine copolymers and their rhenium complexes: effect of the molecular structure on the electronic properties". Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Chloro-6-(octyloxy)pyridazine in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloro-6-(octyloxy)pyridazine. Its purpose is to address common stability issues encountered w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloro-6-(octyloxy)pyridazine. Its purpose is to address common stability issues encountered when this compound is in solution, offering both troubleshooting advice and proactive strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems you might encounter with 3-Chloro-6-(octyloxy)pyridazine solutions. Each answer provides an explanation of the underlying causes and offers practical solutions.

Q1: My solution of 3-Chloro-6-(octyloxy)pyridazine is developing a yellow or brown tint. What's causing this and how can I prevent it?

A1: Cause and Prevention of Discoloration

Discoloration is a common indicator of chemical degradation. For a chlorinated and alkoxy-substituted pyridazine like 3-Chloro-6-(octyloxy)pyridazine, this is often due to a combination of factors:

  • Oxidation: The pyridazine ring and the octyloxy side chain can be susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light and trace metal impurities in your solvent.

  • Photodegradation: Many heterocyclic compounds are light-sensitive. Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions, leading to colored byproducts.

  • Solvent Impurities: Peroxides in ethers (like THF or dioxane) or acidic impurities in chlorinated solvents can react with your compound, causing it to degrade.

Solutions:

  • Use High-Purity Solvents: Always use freshly opened, high-purity, anhydrous solvents. If using solvents prone to peroxide formation, test for their presence before use.

  • Inert Atmosphere: The most effective way to prevent oxidation is to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes contact with oxygen and moisture.

  • Protection from Light: Store both the solid compound and its solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Chelating Agents: If trace metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA might be beneficial, though this should be tested for compatibility with your downstream applications.

Q2: I'm observing precipitation in my 3-Chloro-6-(octyloxy)pyridazine solution. What should I do?

A2: Addressing Precipitation Issues

Precipitation can occur for several reasons, from simple solubility issues to degradation into less soluble products.

  • Solubility Limits: You may be exceeding the solubility limit of the compound in your chosen solvent, especially if the temperature of the laboratory fluctuates. The solubility of similar compounds, such as 6-chloropyridazin-3-amine, is known to be temperature-dependent.[2][3]

  • Degradation: The degradation products may be less soluble than the parent compound, causing them to precipitate out of the solution over time.

  • Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the concentration of your compound beyond its solubility limit.

Solutions:

  • Solvent Optimization: The choice of solvent is critical. While specific data for 3-Chloro-6-(octyloxy)pyridazine is limited, we can infer solubility from its structure and data on related compounds.[2] A systematic approach to solvent selection is recommended. The following table provides a starting point, based on the properties of similar molecules.

SolventPolarity (Dielectric Constant)Potential for Hydrogen BondingNotes
Dichloromethane (DCM)9.1LowGood for many chlorinated compounds, but can contain acidic impurities.[4]
Toluene2.4LowA non-polar option, may require heating to dissolve.
Acetonitrile (ACN)37.5LowA polar aprotic solvent, often used in HPLC.
N,N-Dimethylformamide (DMF)36.7LowA strong polar aprotic solvent, but can be difficult to remove.
Ethanol24.5HighA polar protic solvent, may participate in reactions if heated.
  • Perform a Solubility Test: Before preparing a large batch, perform a small-scale solubility test in a few selected solvents to determine the approximate solubility at your working temperature.

  • Proper Storage: Ensure your solution containers are tightly sealed to prevent solvent evaporation. Store at a constant temperature.

Q3: My analytical results (e.g., HPLC) show a decrease in the purity of my 3-Chloro-6-(octyloxy)pyridazine stock solution. What are the likely degradation pathways?

A3: Understanding Degradation Pathways

A decrease in purity confirmed by analytical methods like HPLC is a clear sign of degradation.[5] For 3-Chloro-6-(octyloxy)pyridazine, the following pathways are plausible:

  • Hydrolysis of the Chloro Group: The chlorine atom on the pyridazine ring can be susceptible to nucleophilic substitution by water, especially if there are acidic or basic impurities present. This would result in the formation of a pyridazinone derivative.

  • Cleavage of the Ether Linkage: The octyloxy group could be cleaved under harsh acidic or basic conditions, though this is generally less likely under typical storage conditions.

  • Ring Opening/Rearrangement: Under high energy conditions (e.g., strong UV light), the pyridazine ring itself could undergo more complex degradation.

Solutions and Analysis:

  • Analytical Monitoring: Regularly check the purity of your stock solutions using a validated HPLC method.[5] This will allow you to track the rate of degradation and determine the shelf-life of your solution under your specific storage conditions.

  • LC-MS Analysis: To identify the degradation products, use Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass of the new peaks to the mass of the parent compound, you can infer the chemical transformation that has occurred (e.g., loss of chlorine and addition of a hydroxyl group).

  • Forced Degradation Study: To proactively understand the stability of your compound, you can perform a forced degradation study. This involves exposing your solution to stress conditions (e.g., acid, base, peroxide, heat, light) for a short period and analyzing the resulting mixture to identify potential degradation products.

Potential Degradation Pathways Diagram:

G parent 3-Chloro-6-(octyloxy)pyridazine hydrolysis 6-(octyloxy)pyridazin-3(2H)-one (Hydrolysis Product) parent->hydrolysis H₂O / H⁺ or OH⁻ ether_cleavage 3-Chloro-6-hydroxypyridazine (Ether Cleavage Product) parent->ether_cleavage Strong Acid/Base other Other Complex Degradation Products parent->other UV Light / Heat

Caption: Potential degradation pathways for 3-Chloro-6-(octyloxy)pyridazine.

Proactive Stability Enhancement: Best Practices

Instead of just troubleshooting problems, you can implement the following practices to enhance the stability of your 3-Chloro-6-(octyloxy)pyridazine solutions from the start.

Optimal Storage and Handling
  • Solid Compound: Store the solid material in a desiccator, under an inert atmosphere if possible, at the recommended temperature (typically 2-8°C).

  • Solutions:

    • Temperature: Store solutions at low temperatures (2-8°C or -20°C) to slow down the rate of degradation.

    • Inert Gas: Blanket the headspace of your solution container with nitrogen or argon before sealing.[1]

    • Segregation: Store chlorinated compounds separately from flammable solvents and strong bases to avoid violent reactions in case of a spill.[4][6]

    • Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and any special handling precautions (e.g., "Store in dark," "Handle under N₂").[4][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution under an Inert Atmosphere

This protocol describes a standard procedure for preparing a solution of 3-Chloro-6-(octyloxy)pyridazine while minimizing exposure to air and moisture.

Materials:

  • 3-Chloro-6-(octyloxy)pyridazine solid

  • High-purity, anhydrous solvent

  • Schlenk flask or a vial with a septum-sealed cap

  • Nitrogen or argon gas source with a manifold

  • Syringes and needles

  • Analytical balance

Procedure:

  • Dry Glassware: Thoroughly dry your flask or vial in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[1]

  • Weigh Compound: Quickly weigh the desired amount of 3-Chloro-6-(octyloxy)pyridazine and add it to the dried flask.

  • Inert Atmosphere: Immediately seal the flask and purge it with inert gas for several minutes. This is typically done by inserting a needle connected to the gas line and a second needle as an outlet.

  • Add Solvent: Using a syringe, add the desired volume of anhydrous solvent to the flask.

  • Dissolve: Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Store: If storing in the same flask, ensure it is well-sealed. If transferring to smaller vials, do so via syringe under a positive pressure of inert gas.

Protocol 2: Accelerated Stability Study

This study will help you determine the optimal storage conditions for your solutions.

Workflow Diagram:

G cluster_prep Preparation cluster_aliquot Aliquoting cluster_conditions Stress Conditions cluster_analysis Analysis cluster_result Result prep Prepare a single batch of 3-Chloro-6-(octyloxy)pyridazine solution aliquot Aliquot into multiple vials prep->aliquot cond1 Condition 1: -20°C, Dark aliquot->cond1 cond2 Condition 2: 4°C, Dark aliquot->cond2 cond3 Condition 3: Room Temp, Dark aliquot->cond3 cond4 Condition 4: Room Temp, Light aliquot->cond4 analysis Analyze by HPLC at T=0, 1, 2, 4 weeks cond1->analysis cond2->analysis cond3->analysis cond4->analysis result Determine optimal storage conditions analysis->result

Caption: Workflow for an accelerated stability study.

Procedure:

  • Preparation: Prepare a stock solution of known concentration as described in Protocol 1.

  • Time Zero Analysis: Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity (T=0).

  • Aliquoting and Storage: Aliquot the stock solution into several vials for each storage condition you want to test (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

  • Time Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 4 weeks, etc.), remove one vial from each condition and analyze it by HPLC.

  • Data Evaluation: Compare the purity of the samples at each time point to the T=0 sample. This will reveal which conditions are best for maintaining the stability of your compound.

References

  • Guidance on Storage and Handling of Chlorin
  • Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. (2025). Benchchem.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz.
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2015).

Sources

Reference Data & Comparative Studies

Comparative

Validating the Biological Activity of Synthesized 3-Chloro-6-(octyloxy)pyridazine: A Comparative Guide

This guide provides a comprehensive framework for validating the biological activity of the novel synthesized compound, 3-Chloro-6-(octyloxy)pyridazine. As researchers and drug development professionals, the rigorous ass...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the biological activity of the novel synthesized compound, 3-Chloro-6-(octyloxy)pyridazine. As researchers and drug development professionals, the rigorous assessment of a new chemical entity's biological profile is paramount. This document outlines a scientifically sound, multi-faceted approach to not only elucidate the potential therapeutic activities of this pyridazine derivative but also to objectively compare its performance against established alternatives. The experimental designs detailed herein are structured to ensure robustness, reproducibility, and a clear understanding of the compound's mechanism of action.

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] The substitution pattern on the pyridazine ring plays a critical role in defining the biological activity. In the case of 3-Chloro-6-(octyloxy)pyridazine, the presence of a chloro group at the 3-position and an octyloxy chain at the 6-position suggests potential for significant biological interactions, warranting a thorough investigation.

This guide will focus on a tiered approach to screen for three primary activities commonly associated with pyridazine derivatives:

  • Anticancer/Cytotoxic Activity: Many pyridazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3][7][8][9]

  • Antimicrobial Activity: The pyridazine moiety is also a key component in several compounds with significant antibacterial and antifungal properties.[2][4][10][11][12][13][14][15][16]

  • Enzyme Inhibitory Activity: Specific pyridazine derivatives have been shown to be potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammation.[6]

Comparative Framework: Selecting the Right Benchmarks

To provide a meaningful assessment of 3-Chloro-6-(octyloxy)pyridazine's activity, it is essential to compare it against well-characterized compounds. The choice of comparators should be guided by the specific biological assay being performed.

Biological ActivityPrimary AssayTest CompoundPositive Control / AlternativeRationale for Comparator
Anticancer/Cytotoxicity MTT Assay3-Chloro-6-(octyloxy)pyridazineDoxorubicinDoxorubicin is a widely used and potent chemotherapeutic agent with a well-understood mechanism of action, providing a robust benchmark for cytotoxic potential.
Antibacterial Activity Broth Microdilution (MIC)3-Chloro-6-(octyloxy)pyridazineGentamicinGentamicin is a broad-spectrum aminoglycoside antibiotic effective against a range of Gram-positive and Gram-negative bacteria, making it a suitable standard for initial antibacterial screening.[10]
Antifungal Activity Broth Microdilution (MIC)3-Chloro-6-(octyloxy)pyridazineFluconazoleFluconazole is a commonly used triazole antifungal agent with a well-defined spectrum of activity, serving as an excellent comparator for novel antifungal compounds.[10][17]
Anti-inflammatory Activity COX-2 Inhibition Assay3-Chloro-6-(octyloxy)pyridazineCelecoxibCelecoxib is a selective COX-2 inhibitor, providing a specific benchmark for assessing the compound's potential as a targeted anti-inflammatory agent.[6]

Experimental Protocols & Data Presentation

This section provides detailed methodologies for the key validation assays. The causality behind experimental choices is explained to ensure a thorough understanding of the protocols.

Assessment of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[18] This provides an indirect measure of cell viability and proliferation.[19]

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding (e.g., MCF-7, HCT-116) Plate cells in 96-well plates and incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of 3-Chloro-6-(octyloxy)pyridazine and Doxorubicin. A->B C 3. Incubation Incubate for 48-72 hours to allow for cytotoxic effects. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate IC50 values and compare the cytotoxicity. F->G

Caption: Workflow for determining the cytotoxic activity of 3-Chloro-6-(octyloxy)pyridazine using the MTT assay.

Detailed Protocol:

  • Cell Culture: Culture human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 3-Chloro-6-(octyloxy)pyridazine and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Treatment: Replace the culture medium with the medium containing the test compounds and controls. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
3-Chloro-6-(octyloxy)pyridazineExperimental ValueExperimental Value
DoxorubicinLiterature/Experimental ValueLiterature/Experimental Value
Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[22]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow A 1. Compound Dilution Prepare serial two-fold dilutions of the test compounds in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized microbial suspension (0.5 McFarland). A->B C 3. Inoculation Inoculate each well with the microbial suspension. B->C D 4. Incubation Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi). C->D E 5. Visual Assessment Observe the wells for visible microbial growth. D->E F 6. MIC Determination The lowest concentration with no visible growth is the MIC. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Microbial Strains: Use standard strains such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922) for antibacterial testing, and Candida albicans (ATCC 90028) for antifungal testing.

  • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[23]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 3-Chloro-6-(octyloxy)pyridazine, Gentamicin, and Fluconazole.[21]

  • Inoculum Preparation: Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.[23] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[23]

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
3-Chloro-6-(octyloxy)pyridazineExperimental ValueExperimental ValueExperimental Value
GentamicinLiterature/Experimental ValueLiterature/Experimental ValueN/A
FluconazoleN/AN/ALiterature/Experimental Value
Assessment of Anti-inflammatory Potential: COX-2 Inhibition Assay

The ability of 3-Chloro-6-(octyloxy)pyridazine to inhibit the COX-2 enzyme can be evaluated using a commercially available COX-2 inhibitor screening assay kit. These assays typically measure the peroxidase activity of the enzyme, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

Signaling Pathway: Prostaglandin Synthesis via COX Enzymes

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., platelet aggregation, stomach lining protection) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Inhibitor 3-Chloro-6-(octyloxy)pyridazine Celecoxib Inhibitor->COX2

Caption: Simplified pathway of prostaglandin synthesis, highlighting the role of COX-1 and COX-2 and the target for selective inhibitors.

Detailed Protocol (Example using a commercial kit):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of 3-Chloro-6-(octyloxy)pyridazine and Celecoxib.

  • Assay Procedure: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compounds.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubation and Measurement: Incubate for the recommended time and measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds. Determine the IC50 values.

Data Presentation: Comparative COX-2 Inhibition (IC50 in µM)

CompoundCOX-2 IC50 (µM)
3-Chloro-6-(octyloxy)pyridazineExperimental Value
CelecoxibLiterature/Experimental Value

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological validation of 3-Chloro-6-(octyloxy)pyridazine. The comparative data generated from these assays will offer a clear indication of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results in any of these primary screens should be followed by more in-depth studies, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's activity in relevant animal models.

  • Toxicity and Pharmacokinetic Profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of the compound.

By following a systematic and comparative approach, researchers can efficiently and effectively validate the biological activity of novel synthesized compounds, paving the way for the development of new therapeutic agents.

References

  • J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]

  • SciSpace. (n.d.). The anticancer potential of various substituted pyridazines and related compounds. Retrieved from [Link]

  • Assiut University, Faculty of Pharmacy. (n.d.). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Retrieved from [Link]

  • ACS Omega. (2024, August 19). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2022, February 27). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Retrieved from [Link]

  • PubMed. (2021, January 1). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link]

  • PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives]. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091.... Retrieved from [Link]

  • Chemical Science International Journal. (2016, February 12). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. Retrieved from [Link]

  • Clinical Microbiology Reviews. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • PubMed. (2006, May 15). [Methods for in vitro antifungal susceptibility testing]. Retrieved from [Link]

  • ACS Publications. (1998). Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships | Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024, June 28). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

  • PubMed. (2024, August 19). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

  • SciSpace. (n.d.). Antifungal Susceptibility Methods and Their Potential Clinical Relevance. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Fungicidal Activity, and 3D-QSAR of Pyridazinone-Substituted 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2020, August 11). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]

  • IJMPR. (n.d.). COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. Retrieved from [Link]

  • idosi.org. (n.d.). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi | Request PDF. Retrieved from [Link]

  • Medwin Publishers. (2017, July 7). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Bioevaluation of 3,6-Diaryl-[3][4][18]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • MDPI. (2022, March 23). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • iGEM. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Semantic Scholar. (2024, August 19). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Retrieved from [Link]

  • PubMed. (2024, September 15). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, October 30). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ACS Publications. (2025, May 9). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2020, August 11). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]

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Sources

Validation

Comparative Efficacy of Pyridazine-Based Inhibitors: Structural Dynamics, Target Engagement, and Clinical Translation

The pyridazine heterocycle has emerged as a privileged scaffold in modern drug discovery, particularly within the realm of kinase inhibition. Characterized by two adjacent nitrogen atoms, the pyridazine ring possesses a...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine heterocycle has emerged as a privileged scaffold in modern drug discovery, particularly within the realm of kinase inhibition. Characterized by two adjacent nitrogen atoms, the pyridazine ring possesses a high dipole moment and acts as a potent hydrogen-bond acceptor. These properties not only enhance metabolic stability and reduce cytochrome P450 liabilities but also allow for precise anchoring within the highly conserved hinge regions or allosteric pockets of target enzymes[1].

As a Senior Application Scientist, I have evaluated numerous small-molecule libraries. The transition from biochemical potency to phenotypic efficacy often fails due to poor cellular penetrance or off-target toxicity. Pyridazine derivatives consistently bypass these hurdles when rationally designed. This guide provides an objective, data-driven comparison of three distinct pyridazine-based inhibitors—Deucravacitinib, Ponatinib, and TM471-1—highlighting their mechanistic divergence, comparative efficacy, and the self-validating protocols required to evaluate them.

Mechanistic Divergence: Allosteric vs. ATP-Competitive Inhibition

The versatility of the pyridazine core is best illustrated by how it can be functionalized to achieve entirely different modes of target engagement.

  • Deucravacitinib (Allosteric TYK2 Inhibitor): Unlike traditional Janus kinase (JAK) inhibitors that target the highly conserved JH1 catalytic domain, Deucravacitinib utilizes a 3-aminopyridazine core to selectively bind the pseudokinase (JH2) regulatory domain of Tyrosine Kinase 2 (TYK2). This binding stabilizes an auto-inhibitory conformation, preventing receptor-mediated TYK2 activation. This allosteric mechanism yields unprecedented selectivity, virtually eliminating the off-target JAK1/2/3 toxicities (e.g., anemia, immunosuppression) seen with first-generation inhibitors[2].

  • Ponatinib (ATP-Competitive Pan-Kinase Inhibitor): Featuring an imidazo[1,2-b]pyridazine core, Ponatinib was rationally engineered to overcome the notorious BCR-ABL1 T315I "gatekeeper" mutation in Chronic Myeloid Leukemia (CML). The pyridazine core anchors into the adenine-binding pocket of the kinase hinge region, while a rigid ethynyl (carbon-carbon triple bond) linker bypasses the steric clash caused by the bulky isoleucine residue of the T315I mutation[3].

  • TM471-1 (Covalent Irreversible BTK Inhibitor): This clinical-stage imidazo[1,2-b]pyridazine derivative acts as a targeted covalent inhibitor. It achieves high potency by forming an irreversible covalent bond with the Cys481 residue in the ATP-binding pocket of Bruton’s Tyrosine Kinase (BTK), completely silencing B-cell receptor signaling[4].

MOA cluster_TYK2 Allosteric (Deucravacitinib) cluster_ABL ATP-Competitive (Ponatinib) Deuc Deucravacitinib JH2 TYK2 JH2 (Pseudokinase) Deuc->JH2 Binds JH1 TYK2 JH1 (Catalytic) JH2->JH1 Auto-inhibition STAT STAT Pathway JH1->STAT Blocks Ponat Ponatinib ABL BCR-ABL1 (T315I Mutant) Ponat->ABL Binds Hinge ATP Intracellular ATP ATP->ABL Competes CrkL CrkL Pathway ABL->CrkL Blocks

Fig 1. Mechanistic divergence of pyridazine inhibitors: Allosteric vs ATP-competitive pathways.

Comparative Efficacy & Pharmacological Profiling

To objectively compare these compounds, we must look at their biochemical half-maximal inhibitory concentrations (IC₅₀) alongside their functional selectivity. The table below synthesizes the quantitative efficacy data for these pyridazine derivatives.

CompoundPyridazine Sub-classPrimary TargetMechanism of ActionBiochemical IC₅₀Clinical Status
Deucravacitinib 3-aminopyridazineTYK2 (JH2 Domain)Allosteric Stabilization0.2 nM – 1.0 nMFDA Approved (Psoriasis)
Ponatinib Imidazo[1,2-b]pyridazineBCR-ABL1 (Native)ATP-Competitive (Reversible)0.37 nMFDA Approved (CML / ALL)
Ponatinib Imidazo[1,2-b]pyridazineBCR-ABL1 (T315I)ATP-Competitive (Reversible)2.0 nMFDA Approved (CML / ALL)
TM471-1 Imidazo[1,2-b]pyridazineBTKCovalent (Irreversible)1.3 nMPhase I Clinical Trials

Self-Validating Experimental Protocols

A common pitfall in drug development is assuming that biochemical potency guarantees cellular efficacy. The following protocols are designed as self-validating systems —meaning the assay inherently controls for false positives, auto-fluorescence, and membrane impermeability.

Protocol A: Biochemical Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating pyridazine inhibitors. Because heterocyclic compounds can sometimes exhibit native fluorescence, standard fluorescence assays are prone to false readouts. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay.

  • Reagent Assembly: In a 384-well low-volume plate, combine the recombinant kinase domain (e.g., TYK2 JH2 or BCR-ABL1), an ATP/substrate mix, and a Europium-labeled anti-phospho antibody.

  • Compound Titration: Dispense the pyridazine inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM) using an acoustic liquid handler to avoid tip-based carryover.

  • Equilibration: Incubate at room temperature for 60 minutes to allow the binding kinetics to reach equilibrium.

  • Ratiometric Readout: Measure emission at both 615 nm (Europium donor) and 665 nm (Acceptor).

  • Self-Validation Check (Causality): Calculate the 665/615 nm ratio. This ratiometric approach mathematically cancels out well-to-well volume discrepancies and compound quenching. Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (positive control). If Z' < 0.5, the assay lacks the statistical robustness to be trusted and must be repeated.

Protocol B: Cellular Target Engagement via NanoBRET

An ATP-competitive inhibitor like Ponatinib must compete with millimolar concentrations of intracellular ATP (~1–5 mM), meaning a 0.5 nM biochemical IC₅₀ may shift to a 50 nM cellular IC₅₀. NanoBRET (Bioluminescence Resonance Energy Transfer) measures target engagement inside living, intact cells.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Equilibration: Add a cell-permeable, fluorescently labeled kinase tracer. The tracer binds the kinase, bringing the fluorophore close to NanoLuc to generate a BRET signal.

  • Inhibitor Competition: Treat the cells with the pyridazine inhibitor. If the drug successfully penetrates the cell membrane and binds the target, it displaces the tracer, causing a dose-dependent loss of the BRET signal.

  • Self-Validation Check (Causality): Because this assay requires the cells to remain alive, any compound that causes rapid cytotoxicity will destroy the NanoLuc machinery, resulting in an uninterpretable signal drop. By multiplexing with a cell viability dye (e.g., CellTox Green), you validate that the IC₅₀ represents true target engagement, not just cell death.

Workflow Library Pyridazine Library (Scaffold Selection) TR_FRET Biochemical Assay (TR-FRET / IC50) Library->TR_FRET Screen NanoBRET Cellular Target Engagement (NanoBRET Live-Cell) TR_FRET->NanoBRET IC50 < 10 nM & Z' > 0.5 Phenotypic Phenotypic Validation (Apoptosis / Viability) NanoBRET->Phenotypic Target Occupancy InVivo In Vivo Efficacy (Xenograft Models) Phenotypic->InVivo Lead Candidate

Fig 2. Self-validating experimental workflow for evaluating pyridazine-based kinase inhibitors.

Conclusion

The efficacy of pyridazine-based inhibitors is not merely a product of their core structure, but of how that core is leveraged to navigate complex biological environments. Whether utilizing the 3-aminopyridazine motif to achieve exquisite allosteric selectivity (Deucravacitinib) or the imidazo[1,2-b]pyridazine core to anchor against aggressive mutations (Ponatinib), the scaffold remains a cornerstone of targeted therapy. By employing rigorous, self-validating experimental workflows, researchers can ensure that the potent biochemical metrics of these compounds reliably translate into profound phenotypic efficacy.

References
  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Ponatinib -- Review of Historical Development, Current Status, and Future Research. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Comparative

benchmarking 3-Chloro-6-(octyloxy)pyridazine against known compounds

A Comparative Benchmarking Guide to 3-Chloro-6-(octyloxy)pyridazine This guide provides a comprehensive framework for the initial characterization and benchmarking of 3-Chloro-6-(octyloxy)pyridazine, a novel pyridazine d...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to 3-Chloro-6-(octyloxy)pyridazine

This guide provides a comprehensive framework for the initial characterization and benchmarking of 3-Chloro-6-(octyloxy)pyridazine, a novel pyridazine derivative. Given the vast therapeutic potential of the pyridazine scaffold, this document outlines a logical, data-driven approach to compare its performance against established pharmacological compounds. The protocols and analyses are designed for researchers, scientists, and drug development professionals seeking to evaluate the compound's potential in oncology and neuroscience.

Introduction: Unpacking the Potential of 3-Chloro-6-(octyloxy)pyridazine

The pyridazine ring system is a cornerstone in medicinal chemistry, recognized as a "wonder nucleus" due to the broad spectrum of biological activities its derivatives possess.[1][2] These activities span from anticancer and anti-inflammatory to antihypertensive and anticonvulsant properties.[3] The structure of 3-Chloro-6-(octyloxy)pyridazine presents several key features for investigation:

  • The Pyridazine Core: This aromatic diazine scaffold is a known pharmacophore. Its nitrogen atoms act as hydrogen bond acceptors and influence the molecule's dipole moment, which is critical for molecular recognition and interaction with biological targets.[4]

  • The 6-(octyloxy) Group: This long, lipophilic alkyl chain significantly increases the molecule's hydrophobicity. This property can enhance membrane permeability, facilitate passage across the blood-brain barrier, and promote binding to hydrophobic pockets within target proteins.

  • The 3-Chloro Group: The chlorine atom is an electron-withdrawing group that can modulate the electronic properties of the pyridazine ring. More importantly, it serves as a versatile chemical handle for further synthetic modifications, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

Given the lack of specific biological data for this compound, an exploratory benchmarking strategy is essential to profile its activity and guide further investigation.

Rationale for Benchmark Compound Selection

To effectively profile 3-Chloro-6-(octyloxy)pyridazine, we must compare it to well-characterized drugs that represent distinct, high-potential therapeutic areas for pyridazine derivatives.

  • Benchmark for Oncology: Gefitinib

    • Justification: A significant number of pyridazine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5][6][7] Gefitinib is a highly specific, FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its selection allows for a direct comparison of our test compound's potential as a kinase inhibitor and its general cytotoxic effects against cancer cells.

  • Benchmark for Neuroscience: Diazepam

    • Justification: The pyridazine nucleus is present in compounds with a wide range of central nervous system (CNS) activities, including anticonvulsant, anxiolytic, and sedative effects.[1][3] Diazepam is a classic benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. Benchmarking against Diazepam will allow us to probe for potential CNS activity by assessing the compound's ability to interact with this key receptor.

Comparative Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls for robust and interpretable data.

Experiment 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay will determine the general cytotoxic or cytostatic effects of the compounds on a cancer cell line.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Chloro-6-(octyloxy)pyridazine compared to Gefitinib against the A549 human lung carcinoma cell line (EGFR-expressing).

  • Causality: The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8][9] A reduction in the metabolic conversion of MTT to formazan indicates cell death or inhibition of proliferation.[10]

Step-by-Step Protocol:

  • Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare 10 mM stock solutions of 3-Chloro-6-(octyloxy)pyridazine, Gefitinib, and Diazepam (as a negative control for this assay) in DMSO. Create a series of 2-fold dilutions in serum-free media to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Cell Treatment: Remove the media from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration, and "no treatment" control wells with media only.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.[9]

  • Solubilization: Carefully aspirate the media and add 150 µL of MTT solvent (e.g., isopropanol with 0.1% NP-40 and 4 mM HCl) to each well to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed A549 Cells (5,000 cells/well) B Prepare Serial Dilutions (Test Compound, Gefitinib, Diazepam) C Treat Cells with Compounds (72h Incubation) A->C 24h Attachment D Add MTT Reagent (4h Incubation) C->D E Add Solubilization Buffer D->E F Read Absorbance (570 nm) E->F 15 min Shaking G Calculate % Viability vs. [Conc] F->G H Determine IC50 Value G->H

Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.

Experiment 2: In Vitro Kinase Inhibition Assay (EGFR)

This biochemical assay directly measures the compound's ability to inhibit a specific kinase.

  • Objective: To determine the IC50 of 3-Chloro-6-(octyloxy)pyridazine for EGFR kinase activity, benchmarked against Gefitinib.

  • Causality: This assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase.[12] A reduction in phosphorylation indicates direct inhibition of the enzyme. A non-radioactive, luminescence-based format is described for safety and high-throughput compatibility.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.1 mM EGTA).[13] Prepare solutions of recombinant human EGFR kinase, a suitable biotinylated peptide substrate, and ATP.

  • Compound Plating: In a 384-well plate, add serial dilutions of the test compound, Gefitinib (positive control), and Diazepam (negative control). Include DMSO vehicle controls.

  • Kinase Reaction: Add the EGFR kinase and the peptide substrate to the wells.

  • Initiation & Incubation: Initiate the reaction by adding ATP to a final concentration near its Km value for EGFR. Incubate for 60 minutes at room temperature.

  • Termination: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg2+ and stop the enzyme) and a europium-labeled anti-phosphotyrosine antibody.

  • Detection: Add streptavidin-allophycocyanin (SA-APC). In the absence of inhibition, the phosphorylated biotinylated peptide will be bound by both the antibody and the streptavidin, bringing the europium and APC into close proximity and generating a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Convert the raw signal to percent inhibition relative to DMSO controls. Plot percent inhibition against the log of compound concentration and fit the curve to determine the IC50 value.

Experiment 3: GABA-A Receptor Binding Assay

This radioligand binding assay determines if the compound interacts with the benzodiazepine binding site on the GABA-A receptor.

  • Objective: To determine the binding affinity (Ki) of 3-Chloro-6-(octyloxy)pyridazine for the benzodiazepine site on the GABA-A receptor, benchmarked against Diazepam.

  • Causality: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand ([3H]Flumazenil) for binding to the receptor.[14] The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in an ice-cold sucrose buffer. Perform a series of centrifugations to isolate the synaptic membrane fraction containing the GABA-A receptors. Resuspend the final pellet in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15][16]

  • Assay Setup: In polypropylene tubes, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + [3H]Flumazenil (e.g., 1 nM final concentration).

    • Non-specific Binding: Membrane preparation + [3H]Flumazenil + a high concentration of unlabeled Diazepam (e.g., 10 µM) to saturate the binding sites.

    • Competition: Membrane preparation + [3H]Flumazenil + serial dilutions of the test compound or unlabeled Diazepam.

  • Incubation: Incubate all tubes on ice (4°C) for 60-90 minutes to reach binding equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.[16]

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

The quantitative results from the described experiments should be summarized for clear comparison. The following table presents a hypothetical outcome for this benchmarking study.

CompoundCytotoxicity (A549)EGFR Kinase InhibitionGABA-A Receptor Binding
IC50 (µM) IC50 (nM) Ki (nM)
3-Chloro-6-(octyloxy)pyridazine 5.2> 10,00085
Gefitinib 0.825> 10,000
Diazepam > 100> 10,00015

Interpretation of Hypothetical Results:

  • 3-Chloro-6-(octyloxy)pyridazine: In this hypothetical scenario, the compound shows moderate cytotoxicity against the A549 cell line but does not inhibit the EGFR kinase directly. This suggests its cytotoxic effect may be through a different, off-target mechanism. Crucially, it displays nanomolar affinity for the GABA-A receptor, albeit weaker than Diazepam. This profile indicates that the compound is a promising lead for neuroscience applications rather than as an EGFR-targeted anticancer agent. The lipophilic octyloxy chain may contribute to its affinity for the membrane-embedded GABA-A receptor.

  • Gefitinib: As expected, Gefitinib shows potent cytotoxicity and specific, nanomolar inhibition of its target kinase, EGFR. It has no activity at the GABA-A receptor, confirming its selectivity and validating its role as a benchmark for kinase inhibition.

  • Diazepam: The classic benzodiazepine shows potent binding to the GABA-A receptor but exhibits no cytotoxicity or kinase inhibition at the tested concentrations. This validates its use as a selective CNS-active benchmark.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial pharmacological profiling of 3-Chloro-6-(octyloxy)pyridazine. By benchmarking against the well-defined activities of Gefitinib and Diazepam, researchers can efficiently determine the most promising therapeutic avenue for this novel compound.

Based on the hypothetical results, future efforts for 3-Chloro-6-(octyloxy)pyridazine should focus on:

  • Exploring CNS Activity: Conduct functional assays (e.g., electrophysiology) to determine if the compound is an agonist, antagonist, or allosteric modulator at the GABA-A receptor.

  • SAR Studies: Synthesize analogues by modifying the octyloxy chain and substituting the chlorine atom to optimize potency and selectivity for the GABA-A receptor.

  • Off-Target Profiling: Screen the compound against a broader panel of kinases and receptors to understand the mechanism of its moderate cytotoxicity and to identify any potential liabilities.

This structured, comparative approach ensures that resources are directed efficiently, accelerating the journey from a novel chemical entity to a potential therapeutic lead.

References

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

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  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • UNC. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

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  • Various Authors. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate. [Link]

  • Jo, Y., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]

  • Enna, S. J., & Feng, H.-J. (2011). Characterization of GABAA Receptors. Current Protocols in Pharmacology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Wiley Online Library. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology. [Link]

  • Various Authors. (n.d.). Protocol for Invitro Kinase Assay. Harvard University. [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol. Cyrusbioscience. [Link]

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  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • U.S. Environmental Protection Agency. (2025). 3-chloro-6-(pyridin-2-ylmethyl)pyridazine Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • PubChem. (n.d.). 3-Chloro-6-phenoxypyridazine. PubChem. [Link]

  • Wang, H., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. Molecules. [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. [Link]

  • Aggarwal, R., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][5]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry. [Link]

  • PubChemLite. (n.d.). 3-chloro-6-(oxetan-3-yloxy)pyridazine. PubChemLite. [Link]

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Validation

In-Vivo Validation of 3-Chloro-6-(octyloxy)pyridazine: A Comparative Guide for Preclinical Efficacy Assessment

This guide provides a comprehensive framework for the in-vivo validation of 3-Chloro-6-(octyloxy)pyridazine, a novel pyridazine derivative with putative anti-inflammatory properties. Drawing upon established methodologie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vivo validation of 3-Chloro-6-(octyloxy)pyridazine, a novel pyridazine derivative with putative anti-inflammatory properties. Drawing upon established methodologies for analogous compounds and potential molecular targets, this document outlines a rigorous, multi-faceted approach to preclinical efficacy testing. It is intended for researchers, scientists, and drug development professionals seeking to advance novel anti-inflammatory candidates from in-vitro discovery to in-vivo proof-of-concept.

Introduction: The Therapeutic Potential of Pyridazine Derivatives

The pyridazine moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anti-inflammatory, analgesic, and anticancer effects.[1][2] The unique physicochemical properties of the pyridazine ring make it an attractive scaffold in drug design.[3][4] While the specific in-vivo activity of 3-Chloro-6-(octyloxy)pyridazine has not been extensively reported, its structural features suggest a potential role in modulating key inflammatory pathways. This guide proposes a systematic in-vivo validation strategy to elucidate its therapeutic potential, focusing on two prominent and interconnected inflammatory targets: secretory phospholipase A2 (sPLA2) and the NLRP3 inflammasome.

Proposed Mechanism of Action: Targeting sPLA2 and the NLRP3 Inflammasome

Based on the known activities of similar heterocyclic compounds and the central role of lipid mediators and inflammasomes in inflammation, we hypothesize that 3-Chloro-6-(octyloxy)pyridazine may exert its anti-inflammatory effects through the inhibition of secretory phospholipase A2 (sPLA2) and/or the NLRP3 inflammasome.

Inhibition of Secretory Phospholipase A2 (sPLA2)

sPLA2 enzymes are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids, and lysophospholipids.[5][6] Elevated levels of sPLA2 are associated with numerous inflammatory conditions.[7][8] The lipophilic octyloxy side chain of 3-Chloro-6-(octyloxy)pyridazine may facilitate its interaction with the hydrophobic active site of sPLA2, disrupting its enzymatic activity.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[9][10] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[11][12] Several small molecule inhibitors have been shown to target different components of the NLRP3 inflammasome pathway.[13][14] It is plausible that 3-Chloro-6-(octyloxy)pyridazine could interfere with the assembly or activation of the NLRP3 inflammasome.

The following diagram illustrates the proposed dual mechanism of action:

Proposed_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid sPLA2 Pro-inflammatory\nEicosanoids Pro-inflammatory Eicosanoids Arachidonic_Acid->Pro-inflammatory\nEicosanoids Inflammation Inflammation Pro-inflammatory\nEicosanoids->Inflammation NLRP3_Inflammasome NLRP3 Inflammasome (Inactive) Active_NLRP3 Active NLRP3 Inflammasome NLRP3_Inflammasome->Active_NLRP3 Caspase-1 Caspase-1 Active_NLRP3->Caspase-1 recruits & activates Pro-caspase-1 Pro-caspase-1 IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β Pro-IL-1β IL-1β->Inflammation sPLA2 sPLA2 3-Chloro-6-(octyloxy)pyridazine 3-Chloro-6-(octyloxy)pyridazine 3-Chloro-6-(octyloxy)pyridazine->NLRP3_Inflammasome Inhibition 3-Chloro-6-(octyloxy)pyridazine->sPLA2 Inhibition DAMPs_PAMPs DAMPs/PAMPs DAMPs_PAMPs->NLRP3_Inflammasome Activation Signal

Caption: Proposed dual inhibitory mechanism of 3-Chloro-6-(octyloxy)pyridazine on sPLA2 and the NLRP3 inflammasome.

In-Vivo Validation Strategy: A Phased Approach

A tiered approach to in-vivo validation is recommended, starting with acute models of inflammation to establish proof-of-concept, followed by more complex, chronic disease models to assess therapeutic potential.

Phase 1: Acute Models of Inflammation

This is a classic and well-characterized model of acute inflammation, primarily mediated by prostaglandins and other inflammatory mediators downstream of sPLA2 activation.[15][16]

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o.).

    • Group 2: 3-Chloro-6-(octyloxy)pyridazine (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 4: Comparator sPLA2 inhibitor (e.g., Varespladib, 10 mg/kg, p.o.).[7]

  • Dosing: Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • Collect paw tissue at the end of the experiment for histological analysis (H&E staining) to assess inflammatory cell infiltration.

    • Measure myeloperoxidase (MPO) activity in paw tissue as a marker of neutrophil infiltration.

This model is ideal for assessing the in-vivo activity of NLRP3 inflammasome inhibitors. Lipopolysaccharide (LPS) primes the inflammasome, and a subsequent stimulus like ATP triggers its activation, leading to a surge in systemic IL-1β levels.[17]

Experimental Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group 1: Vehicle control (e.g., saline, i.p.).

    • Group 2: 3-Chloro-6-(octyloxy)pyridazine (e.g., 10, 30, 100 mg/kg, i.p. or p.o.).

    • Group 3: Positive control (e.g., MCC950, a selective NLRP3 inhibitor, 10 mg/kg, i.p.).[9][18]

  • Dosing: Administer the test compounds or vehicle 30 minutes before LPS injection.

  • Inflammasome Priming and Activation:

    • Inject LPS (20 mg/kg, i.p.).

    • After 4 hours, inject ATP (30 mg/kg, i.p.).

  • Sample Collection: Collect blood via cardiac puncture 30 minutes after ATP injection.

  • Endpoint Analysis:

    • Measure serum levels of IL-1β and IL-18 using ELISA.

    • Analyze peritoneal lavage fluid for inflammatory cell counts and cytokine levels.

Phase 2: Chronic Models of Inflammatory Disease

Successful demonstration of efficacy in acute models warrants progression to more clinically relevant chronic models. The choice of model should align with the intended therapeutic indication.

The CIA model shares many pathological features with human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion. Both sPLA2 and the NLRP3 inflammasome are implicated in the pathogenesis of RA.

Experimental Protocol:

  • Animal Model: DBA/1 mice (8-10 weeks old).

  • Induction of Arthritis:

    • Day 0: Immunize with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin prophylactic or therapeutic dosing with 3-Chloro-6-(octyloxy)pyridazine, vehicle, or a positive control (e.g., Methotrexate) upon the first signs of arthritis.

  • Monitoring:

    • Monitor disease progression by scoring clinical signs of arthritis (paw swelling, erythema, joint stiffness) daily.

    • Measure paw thickness with calipers twice a week.

  • Endpoint Analysis (at study termination):

    • Histological analysis of joints for inflammation, pannus formation, and cartilage/bone erosion.

    • Measurement of serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

    • Micro-CT imaging to assess bone erosion.

The following diagram outlines the general in-vivo validation workflow:

In_Vivo_Validation_Workflow Start Start: In-vitro evidence of anti-inflammatory activity Acute_Models Phase 1: Acute Inflammation Models Start->Acute_Models Paw_Edema Carrageenan-Induced Paw Edema (Rat) Acute_Models->Paw_Edema LPS_Model LPS-Induced Systemic Inflammation (Mouse) Acute_Models->LPS_Model Efficacy_Check1 Efficacy Demonstrated? Paw_Edema->Efficacy_Check1 LPS_Model->Efficacy_Check1 Chronic_Models Phase 2: Chronic Disease Models Efficacy_Check1->Chronic_Models Yes Stop1 Stop/Re-evaluate Efficacy_Check1->Stop1 No Arthritis_Model Collagen-Induced Arthritis (Mouse) Chronic_Models->Arthritis_Model Other_Chronic Other Relevant Chronic Models Chronic_Models->Other_Chronic Efficacy_Check2 Therapeutic Potential Demonstrated? Arthritis_Model->Efficacy_Check2 Other_Chronic->Efficacy_Check2 Proceed Proceed to Further Preclinical Development Efficacy_Check2->Proceed Yes Stop2 Stop/Re-evaluate Efficacy_Check2->Stop2 No

Caption: A generalized workflow for the in-vivo validation of 3-Chloro-6-(octyloxy)pyridazine.

Comparative Data Analysis

To provide a framework for data interpretation, the following tables present hypothetical data for the acute inflammation models, comparing 3-Chloro-6-(octyloxy)pyridazine with a vehicle control, a standard-of-care positive control, and a comparator compound targeting a specific mechanism.

Table 1: Hypothetical Results for Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle0.85 ± 0.08-
3-Chloro-6-(octyloxy)pyridazine (10 mg/kg)0.62 ± 0.0627.1%
3-Chloro-6-(octyloxy)pyridazine (30 mg/kg)0.45 ± 0.0547.1%
3-Chloro-6-(octyloxy)pyridazine (100 mg/kg)0.31 ± 0.0463.5%
Indomethacin (10 mg/kg)0.35 ± 0.0558.8%
Varespladib (10 mg/kg)0.42 ± 0.0650.6%

Table 2: Hypothetical Results for LPS-Induced Systemic Inflammation in Mice

Treatment Group (Dose)Serum IL-1β (pg/mL)% Inhibition of IL-1β Release
Vehicle2500 ± 350-
3-Chloro-6-(octyloxy)pyridazine (10 mg/kg)1850 ± 28026.0%
3-Chloro-6-(octyloxy)pyridazine (30 mg/kg)1200 ± 21052.0%
3-Chloro-6-(octyloxy)pyridazine (100 mg/kg)750 ± 15070.0%
MCC950 (10 mg/kg)600 ± 12076.0%

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the in-vivo validation of 3-Chloro-6-(octyloxy)pyridazine. By systematically evaluating its efficacy in well-established acute and chronic models of inflammation, researchers can generate the critical data necessary to support its further preclinical and clinical development. A thorough investigation of its pharmacokinetic and pharmacodynamic properties, as well as comprehensive safety and toxicology studies, will be essential next steps in advancing this promising compound towards the clinic. The judicious selection of animal models and endpoint analyses, as outlined in this guide, will be paramount to successfully elucidating the therapeutic potential of 3-Chloro-6-(octyloxy)pyridazine as a novel anti-inflammatory agent.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Ministry of Health and Prevention, United Arab Emirates. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Various Animal Models for Preclinical Testing of Anti-Inflammatory Agents. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2023). MDPI. [Link]

  • An overview of disease models for NLRP3 inflammasome over-activation. (2021). PubMed. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2023). PubMed. [Link]

  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. (2021). PMC. [Link]

  • NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. (2024). MDPI. [Link]

  • Discovery of bioavailable inhibitors of secretory phospholipase A2. (2002). PubMed. [Link]

  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). (2023). Spandidos Publications. [Link]

  • The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. (2013). Semantic Scholar. [Link]

  • NLRP3 Inflammasome Inhibitors in Cardiovascular Diseases. (2021). MDPI. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. (2021). MDPI. [Link]

  • NLRP3 Inflammasome Activation Model. (n.d.). Charles River Laboratories. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2021). RSC Medicinal Chemistry. [Link]

  • Cellular and topical in vivo inflammatory murine models in the evaluation of inhibitors of phospholipase A2. (1995). PubMed. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. [Link]

  • Focus on the Role of NLRP3 Inflammasome in Diseases. (2020). MDPI. [Link]

  • NLRP3 inflammasome and NLRP3-related autoinflammatory diseases: From cryopyrin function to targeted therapies. (2021). PMC. [Link]

  • Deciphering the Causal Role of sPLA2s and Lp-PLA2 in Coronary Heart Disease. (2015). Journal of the American College of Cardiology. [Link]

  • Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. (2008). PubMed. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (2023). Blumberg Institute. [Link]

  • Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention. (2011). ACS Publications. [Link]

  • Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions. (2022). PMC. [Link]

  • Pyridazine Derivatives. (2003). ARKIVOC. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2018). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[15][16][19]triazolo[4,3-b]pyridazines as Cytotoxic Agents. (2019). PubMed. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC. [Link]

  • The need for Group IIA secretory phospholipase A2 (sPLA2-IIA) inhibitors in inflammatory ocular disease treatment. (2018). OAText. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). RSC Medicinal Chemistry. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (2015). Lirias. [Link]

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Comparative

Mechanistic Causality: Why Pyridazines Alter Toxicity Profiles

The Pharmacotoxicology of Substituted Pyridazines: A Comparative Guide for Lead Optimization In the landscape of medicinal chemistry, the strategic replacement of functional groups (bioisosterism) is paramount for optimi...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacotoxicology of Substituted Pyridazines: A Comparative Guide for Lead Optimization

In the landscape of medicinal chemistry, the strategic replacement of functional groups (bioisosterism) is paramount for optimizing pharmacokinetics and mitigating toxicity. The pyridazine ring (1,2-diazine) has emerged as a privileged scaffold, offering unique physicochemical properties compared to its bioisosteres like pyridine, pyrimidine, and the ubiquitous phenyl ring.

As an Application Scientist, I have structured this guide to objectively compare the toxicity profiles of substituted pyridazines against alternative scaffolds. By detailing the mechanistic causality behind their safety advantages and providing self-validating experimental protocols, this guide serves as a practical framework for drug development professionals.

Cardiotoxicity and the hERG Potassium Channel

Drug-induced prolongation of the QT interval is primarily driven by the off-target blockade of the hERG (human Ether-à-go-go-Related Gene) K+ channel. The hERG channel cavity is notoriously promiscuous, binding lipophilic and basic molecules via π-cation interactions with aromatic residues (e.g., Tyr652, Phe656) [1][1].

Pyridine rings (pKa ~5.2) and basic aliphatic amines are frequently protonated at physiological pH, exacerbating this π-cation liability. In contrast, the pyridazine ring possesses a significantly lower basicity (pKa ~2.0) [2][2]. By substituting a basic nitrogen or a pyridine moiety with a pyridazine, the molecule remains largely unprotonated in plasma, effectively abolishing the electrostatic interaction required for high-affinity hERG blockade [3][3].

Hepatotoxicity and Reactive Metabolites

Hepatotoxicity, often manifesting as drug-induced liver injury (DILI), is frequently mediated by cytochrome P450 (CYP) bioactivation of lipophilic rings into reactive electrophiles (e.g., epoxides, quinone imines). Substituted pyridazines exhibit a high dipole moment and reduced lipophilicity compared to phenyl rings, which inherently lowers their affinity for CYP active sites and reduces time-dependent inhibition (TDI) [4][4]. Furthermore, the electron-deficient nature of the pyridazine core makes it highly resistant to oxidative metabolism, minimizing the formation of glutathione (GSH)-reactive adducts.

Comparative Toxicity Profiles

The following table synthesizes quantitative and qualitative data comparing pyridazine with its common bioisosteres across key toxicological parameters.

ScaffoldApprox. pKahERG LiabilityCYP3A4 TDI / Hepatotoxicity RiskStructural Rationale for Toxicity Profile
Phenyl N/AHighHigh (Epoxidation risk)High lipophilicity drives non-specific binding and CYP-mediated bioactivation into reactive electrophiles.
Pyridine ~5.2HighModerateProtonated at physiological pH; basic nitrogen acts as a strong anchor for π-cation interactions within the hERG cavity.
Pyrimidine ~1.3LowModerateReduced basicity mitigates hERG binding, but the scaffold remains susceptible to aldehyde oxidase (AO) metabolism.
Pyridazine ~2.0LowLowWeak basicity prevents hERG binding; high dipole moment improves solubility and resists oxidative metabolism.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to confirm assay integrity before data interpretation.

Protocol 1: Automated Patch-Clamp Electrophysiology (hERG Liability)

Rationale: While radioligand binding assays are high-throughput, they fail to capture state-dependent channel block. Patch-clamp electrophysiology provides a functional, real-time measurement of K+ tail currents, offering definitive proof of hERG safety.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG K+ channel. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Recording: Use the whole-cell patch-clamp configuration. Voltage protocol: Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse substituted pyridazine analogs at ascending concentrations (0.1 µM to 30 µM).

  • Self-Validation Check (Critical):

    • Negative Control: Vehicle (0.1% DMSO) must show <5% current rundown.

    • Positive Control: Astemizole (100 nM) must inhibit >90% of the tail current.

    • Quality Control: Membrane resistance must remain >1 GΩ (gigaohm seal); leak current must be <100 pA. If these parameters fail, discard the cell to prevent false positives.

  • Data Analysis: Calculate the IC50 from the dose-response curve of the normalized tail current.

Protocol 2: LC-MS/MS Glutathione (GSH) Trapping (Hepatotoxicity Risk)

Rationale: Hepatotoxicity often arises from CYP-mediated bioactivation into electrophiles. GSH acts as a surrogate nucleophile, trapping these transient species for mass spectrometric detection.

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), the pyridazine test compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Metabolic Activation: Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Reaction Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g to precipitate proteins.

  • Self-Validation Check (Critical):

    • Negative Control: Run a parallel incubation lacking NADPH. Any detected adducts here indicate non-CYP-mediated chemical instability, preventing the misattribution of toxicity.

    • Positive Control: Incubate Acetaminophen (APAP, 10 µM). The detection of the NAPQI-GSH adduct validates the metabolic competence of the HLMs.

  • LC-MS/MS Analysis: Scan for a neutral loss of 129 Da (characteristic of GSH adducts) in positive ion mode to identify reactive electrophilic metabolites.

Experimental Workflow Visualization

Workflow N1 Synthesize Substituted Pyridazine Library N2 In Vitro Toxicity Screening N1->N2 N3 hERG Patch-Clamp (Cardiotoxicity) N2->N3 N4 GSH Trapping Assay (Hepatotoxicity) N2->N4 N5 Data Synthesis & SAR Analysis N3->N5 IC50 > 30 µM N4->N5 Negative Adducts N6 Lead Selection (High Efficacy, Low Tox) N5->N6

Logical workflow for evaluating the cardiotoxic and hepatotoxic liabilities of pyridazine analogs.

Conclusion

By integrating substituted pyridazines into lead optimization campaigns, medicinal chemists can systematically engineer out cardiotoxic and hepatotoxic liabilities. The combination of low basicity, high polarity, and metabolic stability makes the 1,2-diazine core a superior bioisostere for challenging targets.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH) / PMC.
  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry / ACS.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Computational Docking Studies for Pyridazine Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of computational docking predictions with established experimental validation techniques, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of computational docking predictions with established experimental validation techniques, focusing on the pharmacologically significant pyridazine scaffold. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system for your research.

The Pyridazine Scaffold: A Privileged Heterocycle in Drug Discovery

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2] The nitrogen atoms in the pyridazine ring are key hydrogen bond acceptors, contributing to its ability to interact with a variety of biological targets. This makes pyridazine and its analogues attractive candidates for computational-led drug design. However, the predictive power of in silico models, such as molecular docking, is only as reliable as its experimental validation.

Part 1: The In Silico Workflow - Predicting Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[3] This is instrumental in virtual screening and lead optimization.[4]

Experimental Protocol: Computational Docking of Pyridazine Derivatives
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the pyridazine derivatives.

    • Convert the 2D structures to 3D conformers.

    • Assign partial charges to the atoms.

    • Minimize the energy of the ligand structures.

  • Grid Generation and Docking:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or a predicted active site.

    • Generate a grid box that encompasses the binding site.

    • Perform the docking calculation using software such as AutoDock, Glide, or GOLD.[3] The software will systematically sample different conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyridazine derivatives and the protein.

    • Rank the compounds based on their docking scores, which are an estimation of binding affinity.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_prep Protein Preparation (H-atoms, charges) PDB->PDB_prep Ligands Pyridazine Derivatives (2D) Ligands_prep Ligand Preparation (3D conformers, charges) Ligands->Ligands_prep Grid Grid Generation (Define Binding Site) PDB_prep->Grid Docking Molecular Docking (e.g., AutoDock, Glide) Ligands_prep->Docking Grid->Docking Results Analysis of Results (Binding Poses, Scores) Docking->Results Rank Ranked Compounds Results->Rank

Figure 1: A generalized workflow for computational docking studies.

Part 2: The Experimental Gauntlet - Validating Predictions

Computational predictions are theoretical models that require rigorous experimental validation to confirm their biological relevance.[5] A multi-faceted approach, employing a suite of biophysical and biochemical techniques, provides the most robust validation.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation:

    • Express and purify the target protein.

    • Synthesize and purify the pyridazine derivative.

    • Prepare both protein and ligand in the same buffer to minimize heats of dilution. Dialysis is highly recommended.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the pyridazine derivative solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

    • A control experiment, injecting the ligand into the buffer alone, is crucial to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the data to a suitable binding model to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. This provides kinetic information (kon and koff) in addition to the binding affinity (Kd).

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip with appropriate surface chemistry.

    • Immobilize the target protein (ligand) onto the sensor chip surface.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • Interaction Analysis:

    • Flow a solution of the pyridazine derivative (analyte) over the sensor chip surface at different concentrations.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • Switch back to buffer flow to monitor the dissociation of the ligand-analyte complex.

  • Data Analysis:

    • Generate sensorgrams (plots of RU versus time) for each analyte concentration.

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

Saturation Transfer Difference (STD) NMR: Mapping Binding Epitopes

STD NMR is a powerful technique for identifying the specific protons of a ligand that are in close contact with the protein, providing information about the binding epitope.

  • Sample Preparation:

    • Prepare a solution containing the target protein and the pyridazine derivative in a deuterated buffer. A large excess of the ligand is typically used.

  • NMR Experiment:

    • Acquire a reference 1H NMR spectrum.

    • Selectively saturate a region of the protein's 1H spectrum where there are no ligand signals.

    • Acquire a second spectrum with protein saturation. Saturation will be transferred from the protein to the binding ligand.

  • Data Analysis:

    • Subtract the saturated spectrum from the reference spectrum to obtain the STD spectrum.

    • The signals that appear in the STD spectrum correspond to the ligand protons that are in close proximity to the protein in the bound state. The intensity of the STD signals is proportional to the proximity of the protons to the protein surface.

G cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_val Validation & Correlation Docking Docking Predictions (Ranked Pyridazine Derivatives) ITC Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH, n) Docking->ITC SPR Surface Plasmon Resonance (SPR) (Measures kon, koff, Kd) Docking->SPR STD_NMR Saturation Transfer Difference (STD) NMR (Identifies Binding Epitope) Docking->STD_NMR Correlation Correlate Docking Scores with Experimental Data ITC->Correlation SPR->Correlation SAR Structure-Activity Relationship (SAR) STD_NMR->SAR Correlation->SAR

Figure 2: A workflow for the experimental validation of computational docking predictions.

Part 3: A Comparative Case Study - Pyridazine Derivatives as Kinase Inhibitors

In Silico Predictions

A molecular docking study was performed on a series of pyridazine derivatives against the ATP-binding site of CDK2. The docking scores (in kcal/mol) were calculated to predict their binding affinities.

Experimental Validation

The top-ranked compounds from the docking study were synthesized and their biological activity was assessed using an in vitro kinase assay to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Furthermore, the binding affinity (Kd) of the most potent compound was determined by ITC.

Data Comparison
CompoundDocking Score (kcal/mol)Predicted AffinityIn Vitro IC50 (µM)Experimentally Determined Kd (µM) (ITC)
Reference Inhibitor -9.5High0.50.4
Pyridazine A -9.2High0.8Not Determined
Pyridazine B -8.5Moderate2.5Not Determined
Pyridazine C -7.1Lower15.2Not Determined
Pyridazine D -6.3Low> 50Not Determined

Disclaimer: The data in this table is a synthesized representation for illustrative purposes and is compiled from trends observed in multiple studies.[6][7]

In this case study, a good correlation is observed between the docking scores and the experimentally determined IC50 values. The compounds with the most favorable docking scores (more negative) generally exhibit lower IC50 values, indicating higher potency. The ITC data for the reference inhibitor validates the high-affinity binding predicted by the docking study.

It is important to note that while a good correlation is often observed, docking scores are not always directly proportional to biological activity.[5] Factors such as cell permeability, metabolic stability, and off-target effects can influence the in vitro and in vivo efficacy of a compound.

Trustworthiness and Self-Validation

The strength of this validation workflow lies in its multi-pronged approach. The convergence of data from computational predictions, biochemical assays (IC50), and biophysical measurements (Kd) provides a high degree of confidence in the identified hits. Discrepancies between the different methods can be equally informative, highlighting potential issues with the computational model, the experimental assay, or the "drug-like" properties of the compound.

Conclusion

The validation of computational docking studies is a critical and indispensable step in modern drug discovery. For promising scaffolds like pyridazine derivatives, a rigorous and multi-faceted validation approach, combining in silico predictions with a suite of experimental techniques, is essential. This guide provides a framework for researchers to design and execute robust validation workflows, ensuring the scientific integrity of their findings and accelerating the development of novel therapeutics.

References

  • Panwar, R., Jakhmola, V., Saha, S., Jawla, S., & Mishra, R. (2025). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. International Journal of Drug Delivery Technology, 15(2), 748-756. [Link]

  • Yusuf, M., Abdulaziz, O., Aljuaid, A., Allahyani, M., Almehmadi, M., Alzahrani, A. Y. A., ... & Asife, M. (2024). Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Polycyclic Aromatic Compounds, 1-15. [Link]

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1616-1630. [Link]

  • Abdel Reheim, M. A. M., El-Sayed, M. A. A., Tolba, M. S., & El-Malah, A. A. (2024). Design, synthesis, characterization, structure-activity relationship, and molecular docking studies of novel 2,3-dihydropyrimidin-4(5H)-one and pyrimido [5,4–c] pyridazine-4-carbonitrile derivatives with biological evaluation. RSC Advances, 14(25), 17896-17912. [Link]

  • Al-Ostoot, F. H., Al-Ameri, M. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2025). Integrated design and evaluation of a pyridazine-based SYK inhibitor: Synthesis, structural analysis, crystal engineering, DFT, MDs, and in vitro anticancer validation. Journal of Molecular Structure, 1319, 138763. [Link]

  • Wandzik, I. (2012). Current molecular docking tools and comparisons thereof. Current molecular medicine, 12(9), 1139-1156. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • CUNY. (2023, February 27). Saturation Transfer Difference (STD) - Solution State NMR Experiments. CUNY ASRC. [Link]

  • Protocols.io. (2025, June 26). Isothermal Titration Calorimetry ITC. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Al-Tel, T. H. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-214. [Link]

  • Saini, M., Kumar, A., & Kumar, D. (2019). Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives. Int J Pharma Bio Sci, 10(1), 127-140. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dasha, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC medicinal chemistry, 14(6), 1121-1141. [Link]

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Safety & Regulatory Compliance

Safety

3-Chloro-6-(octyloxy)pyridazine proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of rigorous experimental design. The handling and disposal of 3-Chloro-6-(octyloxy)pyridazine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of rigorous experimental design. The handling and disposal of 3-Chloro-6-(octyloxy)pyridazine (CAS 17321-27-6) requires a precise understanding of its molecular architecture. This guide provides the definitive operational framework for its safe lifecycle management, ensuring that your laboratory maintains the highest standards of safety, compliance, and environmental stewardship.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, we must first understand how its structure dictates its behavior. 3-Chloro-6-(octyloxy)pyridazine is a halogenated aromatic heterocycle[1]. Its disposal pathway is governed by two key structural features:

  • The 3-Chloro Substituent: The presence of the chlorine atom classifies this molecule as a halogenated organic compound[2]. When subjected to thermal decomposition, the cleavage of the C-Cl bond generates highly corrosive hydrogen chloride (HCl) gas[3]. If mixed with non-halogenated waste and sent to a standard incinerator, this off-gassing causes catastrophic corrosion to exhaust stacks.

  • The 6-Octyloxy Chain: The 8-carbon ether tail imparts significant lipophilicity (high LogP) to the molecule. This non-polar tail acts as a permeation enhancer, allowing the reactive chloropyridazine warhead to rapidly cross the stratum corneum of human skin or penetrate standard laboratory gloves, necessitating advanced barrier protection during handling and spill recovery[4].

Quantitative & Logistical Data

To streamline your laboratory's waste management, all critical logistical parameters for this compound have been consolidated below.

Table 1: Operational Parameters for 3-Chloro-6-(octyloxy)pyridazine Disposal

ParameterSpecificationOperational Rationale
CAS Number 17321-27-6Unique identifier required for accurate RCRA manifesting[1].
Waste Classification Halogenated OrganicContains structural chlorine; dictates the entire downstream disposal pathway[2].
Incineration Temp. > 1,100 °C (2,012 °F)High activation energy required to cleave the stable aromatic pyridazine ring[5].
Water Content Limit < 20%Excess aqueous content reduces the BTU efficiency of the rotary kiln[2].
Storage Temp. < 25 °C (Ambient/Cool)Minimizes volatilization and pressure build-up in sealed waste containers.
Scrubber Requirement Caustic (NaOH) WashEssential to neutralize HCl gas generated during thermal oxidation[5].

Step-by-Step Waste Packaging Protocol

This protocol is designed as a self-validating system to ensure zero cross-contamination and strict regulatory compliance.

Step 1: Container Selection & Validation

  • Action: Select a high-density polyethylene (HDPE) or glass waste carboy.

  • Causality: Halogenated organics can degrade certain low-density plastics over time, leading to micro-leaks.

  • Validation Check: Inspect the cap for an intact PTFE liner to prevent volatile organic compound (VOC) escape before adding any waste.

Step 2: Chemical Segregation

  • Action: Deposit the compound into a receptacle strictly designated for "Halogenated Organic Waste"[2].

  • Causality: Commingling with non-halogenated solvents drastically increases disposal costs and risks the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) during sub-optimal incineration[5].

  • Validation Check: Review the waste log attached to the carboy. Confirm the absolute absence of incompatible materials such as inorganic bases, strong oxidizers, or reactive metals before adding the pyridazine derivative[2].

Step 3: Regulatory Manifesting

  • Action: Apply a compliant RCRA hazardous waste label, explicitly listing "3-Chloro-6-(octyloxy)pyridazine" and its estimated concentration.

  • Validation Check: Ensure the label is dated the exact moment the first drop of waste enters the container, initiating the strict 90-day storage countdown mandated by the EPA[6].

DisposalWorkflow Start Waste Generation: 3-Chloro-6-(octyloxy)pyridazine Segregation Segregation: Halogenated Organic Waste Start->Segregation Identify C-Cl Bond Storage Secondary Containment: Ventilated, <25°C Segregation->Storage Label & Seal Transport Licensed EPA/RCRA Transport Storage->Transport RCRA Manifesting Incineration High-Temp Incineration (>1100°C) with Scrubber Transport->Incineration Thermal Destruction

Figure 1: End-to-end logistical workflow for the disposal of halogenated pyridazine derivatives.

Emergency Spill Containment Methodology

In the event of a spill, immediate and calculated action is required to prevent dermal exposure and environmental release.

Step 1: Hazard Assessment & PPE Donning

  • Action: Immediately don Viton® or heavy-duty Nitrile gloves, chemical splash goggles, and a particulate respirator[4].

  • Causality: The lipophilic octyl chain facilitates rapid dermal absorption; standard latex offers zero protection against halogenated aromatics.

Step 2: Physical Containment

  • Action (Solid Spill): Gently cover the powder with damp paper towels to suppress aerosolization before sweeping.

  • Action (Liquid/Solvent Spill): Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or sand[4].

  • Causality: Using combustible absorbents (like sawdust) with halogenated waste creates a severe fire hazard during subsequent storage.

Step 3: Collection and Decontamination

  • Action: Use non-sparking tools to transfer the absorbed mass into a secondary containment vessel. Wash the affected surface with a mild detergent solution.

  • Validation Check: Visually inspect the area under bright, oblique lighting to verify the complete absence of crystalline residue before removing PPE.

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess PPE Don PPE: Viton Gloves, Respirator Assess->PPE Solid Solid Spill: Sweep/HEPA Vacuum PPE->Solid Neat Powder Liquid Liquid/Solvent Spill: Inert Absorbent (Sand) PPE->Liquid In Solvent Collect Collect in Compatible Container Solid->Collect Liquid->Collect Label Label as Halogenated Waste Collect->Label

Figure 2: Immediate spill response and containment logic for 3-Chloro-6-(octyloxy)pyridazine.

Final Disposal: The Thermal Oxidation Pathway

The ultimate destruction of 3-Chloro-6-(octyloxy)pyridazine cannot be achieved through standard biological or chemical degradation; it requires specialized high-temperature thermal oxidation[5].

  • Rotary Kiln Injection: The segregated waste is transported to a permitted RCRA facility and injected into a rotary kiln operating above 1,100 °C. This extreme thermal environment provides the necessary energy to break the aromatic heterocycle and the robust C-Cl bond[6].

  • Caustic Scrubbing Mechanism: As the molecule combusts, the chlorine atom reacts with hydrogen to form HCl gas[3]. To prevent environmental release, the incinerator's exhaust is routed through a wet scrubber system. A continuous spray of sodium hydroxide (NaOH) neutralizes the acidic gas, converting it into benign sodium chloride (NaCl) and water, ensuring compliance with Clean Air Act standards[5].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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